molecular formula C9H14O3 B2632241 Methyl 2-cyclohexyl-2-oxoacetate CAS No. 62783-63-5

Methyl 2-cyclohexyl-2-oxoacetate

Cat. No.: B2632241
CAS No.: 62783-63-5
M. Wt: 170.208
InChI Key: GLBPQIPSSQUXNZ-UHFFFAOYSA-N
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Description

Methyl 2-cyclohexyl-2-oxoacetate is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.208. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-cyclohexyl-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyclohexyl-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyclohexyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBPQIPSSQUXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectroscopic Profile of Methyl 2-cyclohexyl-2-oxoacetate

[1]

Executive Summary

Methyl 2-cyclohexyl-2-oxoacetate (CAS: 62783-63-5 / 13258-59-8) is a pivotal

1

1

This guide provides a definitive reference for the identification of this compound, synthesizing experimental nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It establishes a self-validating analytical protocol for quality control and structural verification.

Structural & Synthetic Context

Understanding the synthesis is crucial for anticipating impurities (e.g., dicyclohexyl ketone or unreacted oxalate). The industrial standard for synthesis involves the nucleophilic attack of a Grignard reagent on a dialkyl oxalate.

Synthesis Workflow (Grignard Route)

The reaction between cyclohexylmagnesium bromide and dimethyl oxalate must be temperature-controlled (typically -78°C to -40°C) to prevent double addition, which would yield the tertiary alcohol.[1]

SynthesisRxnGrignard Formation(Mg + Cyclohexyl Bromide)InterIntermediate(Magnesium Enolate)Rxn->Inter+ Dimethyl Oxalate(-78°C, THF)ProdMethyl 2-cyclohexyl-2-oxoacetate(Target)Inter->ProdAcid Hydrolysis(H3O+)ImpurityImpurity Risk:Tertiary AlcoholInter->ImpurityExcess Grignard(> -40°C)

Figure 1: Selective synthesis pathway via Grignard addition to dimethyl oxalate.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR profile is characterized by the distinct methoxy singlet and the shielding patterns of the cyclohexyl ring. The

1

H NMR Data (400 MHz, CDCl

)
AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
Methyl Ester 3.85 Singlet (s)3H-Characteristic methoxy group attached to ester carbonyl.[1][2][3]

-Methine
3.00 – 3.07 Multiplet (m)1H-Proton on the ring carbon directly attached to the ketone.[1] Deshielded by anisotropy of the C=O.[1]
Ring (

)
1.84 – 1.94 Multiplet (m)2H-Equatorial protons

to the carbonyl.[1]
Ring (

)
1.74 – 1.84 Multiplet (m)2H-Ring methylene protons.[1]
Ring (

)
1.64 – 1.72 Multiplet (m)1H-Distal ring proton.[1]
Ring (Axial) 1.15 – 1.42 Multiplet (m)5H-Overlapping axial protons shielded by the ring current.[1]

C NMR Data (100 MHz, CDCl

)
  • Ketone Carbonyl (

    
    ):  ~194.0 ppm (Distinctive low-field signal).[1]
    
  • Ester Carbonyl (

    
    ):  ~162.0 ppm.[1]
    
  • Methoxy Carbon (

    
    ):  ~52.8 ppm.[1]
    
  • Cyclohexyl Methine (

    
    ):  ~46.0 ppm.[1]
    
  • Ring Carbons: ~29.0, 25.8, 25.4 ppm.

Analyst Note: The large chemical shift difference between the ketone (~194 ppm) and ester (~162 ppm) carbonyls is the primary confirmation of the


-keto ester motif. If only one carbonyl peak appears ~175 ppm, the sample has likely degraded to the simple ester or alcohol.
Infrared Spectroscopy (IR)

The IR spectrum is diagnostic due to the "twin carbonyl" signature.[1]

1
Functional GroupWavenumber (cm

)
IntensityDescription
Ester C=O 1745 – 1755 StrongTypical ester carbonyl stretch.[1]
Ketone C=O 1715 – 1725 Strong

-Keto carbonyl stretch (conjugated with ester).[1]
C-H (Aliphatic) 2930, 2855 MediumCyclohexyl ring C-H asymmetric/symmetric stretches.[1]
C-O Stretch 1200 – 1300 StrongEster C-O-C stretching vibrations.[1]
Mass Spectrometry (MS)

The fragmentation pattern is dominated by

1

1

Molecular Weight: 170.21 g/mol Formula: C



1
Key Fragmentation Pathways (EI-MS)
  • 
    -Cleavage (Alkoxy loss):  Loss of the methoxy group (
    
    
    , 31 Da) or the carbomethoxy group (
    
    
    , 59 Da).[1]
  • Acylium Ion Formation: Cleavage between the cyclohexyl ring and the

    
    -carbonyl generates the cyclohexylcarbonyl cation (m/z 111).[1]
    
  • Cyclohexyl Cation: Cleavage of the ring-carbonyl bond often yields the stable cyclohexyl cation (m/z 83).[1]

MassSpecMMolecular Ion [M]+m/z 170Frag1Fragment A[Cy-C≡O]+m/z 111M->Frag1- COOCH3 (59)Frag3Fragment C[COOCH3]+m/z 59M->Frag3- Cy-CO (111)Frag2Fragment B[Cyclohexyl]+m/z 83Frag1->Frag2- CO (28)

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.[1]

Quality Control & Stability

  • Stability:

    
    -keto esters are susceptible to hydration (gem-diol formation) and decarbonylation under thermal stress.[1]
    
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Impurity Marker: The presence of a triplet at

    
     3.6 ppm in 
    
    
    H NMR often indicates hydrolysis to the
    
    
    -keto acid or methanolysis byproducts.[1]

References

  • Synthesis and Photoredox Catalysis: Title: Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimeriz

    
    -Ketoesters.
    Source: ACS Omega / PMC (2017).[1]
    Data Verification: Contains full 
    
    
    H NMR characterization of Methyl 2-cyclohexyl-2-oxoacetate (Compound 1e).[1][2] URL:[Link]
  • Synthetic Methodology (Grignard)

    
    -Lithioenamines by chlorine-lithium exchange: versatile acyl anion equivalents.[1]
    Source: Arkivoc (2002).[1][4]
    Data Verification: Describes the synthesis and characterization of cyclohexyl glyoxylate derivatives.
    URL:[Link][1]
    
  • General Spectroscopic Reference: Title: Methyl 2-cyclohexyl-2-oxoacetate Compound Summary. Source: PubChem (National Library of Medicine).[1] URL:[Link][1]

Methyl 2-cyclohexyl-2-oxoacetate: Stability, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-cyclohexyl-2-oxoacetate (CAS: 14193-55-6 ), also known as Methyl cyclohexylglyoxylate , is a critical


-keto ester intermediate in organic synthesis. It bridges the gap between simple alicyclic building blocks and complex pharmaceutical agents, most notably serving as the immediate precursor to the antispasmodic drug Oxybutynin .

This technical guide profiles the compound’s physicochemical stability, unique reactivity patterns driven by the adjacent carbonyl centers, and its pivotal role in enantioselective catalysis and drug development.

Chemical Identity & Physicochemical Profile

Property Data
IUPAC Name Methyl 2-cyclohexyl-2-oxoacetate
Common Names Methyl cyclohexylglyoxylate; Cyclohexyl-oxo-acetic acid methyl ester
CAS Number 14193-55-6
Molecular Formula

Molecular Weight 170.21 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~105–110 °C at 15 mmHg (Predicted: ~235 °C at 760 mmHg)
Density ~1.06 g/cm³
Solubility Soluble in MeOH, EtOH, THF,

, EtOAc; Insoluble in water (slow hydrolysis)

Stability Profile

Thermodynamic & Thermal Stability

Methyl 2-cyclohexyl-2-oxoacetate is thermally stable up to approximately 150°C under inert atmospheres. However, like many


-keto esters, it is susceptible to decarbonylation  at elevated temperatures (>180°C) in the presence of transition metals or strong acids, releasing carbon monoxide and forming the corresponding cyclohexanecarboxylate.
Hydrolytic Stability

The compound exhibits a distinct "dual-carbonyl" activation, making the ester bond more labile than in simple aliphatic esters.

  • Neutral pH: Stable for months at 4°C.

  • Acidic pH: Slow hydrolysis to 2-cyclohexyl-2-oxoacetic acid (Cyclohexylglyoxylic acid).

  • Basic pH: Rapid saponification. The resulting

    
    -keto acid is prone to oxidative decarboxylation in air.
    
Photostability

-Keto esters are chromophores that absorb in the near-UV region (

transition). Prolonged exposure to sunlight can induce Norrish Type I or II cleavage reactions. Storage in amber glass is mandatory to prevent radical-induced degradation.

Reactivity Profile

The reactivity of methyl 2-cyclohexyl-2-oxoacetate is defined by the electrophilic synergy between the ketone and ester carbonyls. The ketone carbonyl at the


-position is significantly more electrophilic than a standard ketone due to the electron-withdrawing ester group.
Nucleophilic Addition (Grignard Chemistry)

This is the most industrially relevant reaction. The ketone carbonyl is the preferred site for nucleophilic attack by hard nucleophiles (Grignard reagents, organolithiums).

  • Reaction: Addition of Phenylmagnesium bromide (

    
    ).[1]
    
  • Product: Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (Methyl phenylcyclohexylglycolate).

  • Significance: This is the key intermediate for Oxybutynin synthesis.

Enantioselective Reduction

The prochiral ketone center is an excellent substrate for asymmetric reduction to yield Methyl hexahydromandelate (Methyl 2-cyclohexyl-2-hydroxyacetate).

  • Biocatalytic: Saccharomyces cerevisiae or specific ketoreductases (KREDs) often yield high ee (>95%).

  • Chemocatalytic: Ru-BINAP or Rh-complexes catalyze asymmetric hydrogenation.

Condensation Reactions

The


-keto group undergoes condensation with amines and hydrazines to form imines or hydrazones, which are versatile intermediates for heterocyclic synthesis (e.g., triazines).

Experimental Protocols

Synthesis of Methyl 2-cyclohexyl-2-oxoacetate

Method: Grignard Addition to Dimethyl Oxalate

Principle: A "reverse addition" strategy is critical. The Grignard reagent must be added to a large excess of dimethyl oxalate at low temperature to prevent double addition (which would yield the tertiary alcohol).

Protocol:

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, mechanical stirrer.
    
  • Reagent A (Electrophile): Dissolve Dimethyl oxalate (2.5 equiv, 29.5 g) in anhydrous THF (150 mL). Cool to -78°C (dry ice/acetone).

  • Reagent B (Nucleophile): Prepare Cyclohexylmagnesium bromide (1.0 equiv, 0.1 mol) in THF/Ether using standard Mg turnings protocol.

  • Addition: Cannulate Reagent B into Reagent A dropwise over 60 minutes. Maintain internal temp < -65°C.

  • Workup:

    • Quench with saturated

      
       solution at low temp.
      
    • Warm to RT and extract with

      
       (3x).
      
    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Fractional distillation under reduced pressure. The excess dimethyl oxalate (solid) can often be removed by crystallization/filtration before distillation.

Synthesis of Oxybutynin Intermediate

Method: Addition of Phenyl Grignard

Protocol:

  • Dissolve Methyl 2-cyclohexyl-2-oxoacetate (17.0 g, 0.1 mol) in dry THF. Cool to 0°C.

  • Add Phenylmagnesium bromide (1.1 equiv, 3M in ether) dropwise over 30 mins.

  • Stir at 0°C for 2 hours.

  • Quench with dilute

    
    . Extract with EtOAc.[2][3]
    
  • Result: Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (Solid, recrystallize from hexane).

Visualized Pathways

Diagram 1: Reactivity & Synthesis Map

ReactivityMap cluster_legend Legend Start Cyclohexyl Bromide + Mg Grignard Cyclohexyl-MgBr Start->Grignard Ether/THF, Reflux Target Methyl 2-cyclohexyl-2-oxoacetate (CAS 14193-55-6) Grignard->Target 1. Add to DMO (-78°C) 2. H3O+ Quench DMO Dimethyl Oxalate (Excess) Prod1 Methyl hexahydromandelate (Chiral Alcohol) Target->Prod1 H2 / Ru-BINAP or KRED Enzyme Prod2 Methyl phenylcyclohexylglycolate (Oxybutynin Int.) Target->Prod2 PhMgBr, THF, 0°C Prod3 Cyclohexylglyoxylic Acid Target->Prod3 LiOH, THF/H2O key Red: Starting Material | Blue: Core Subject | Green: High-Value Product

Caption: Synthesis of Methyl 2-cyclohexyl-2-oxoacetate via Grignard addition and its divergent transformation into pharmaceutical intermediates.

Diagram 2: Oxybutynin Synthesis Cascade

OxybutyninPath Core Methyl 2-cyclohexyl-2-oxoacetate Intermediate Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (Racemic or Chiral) Core->Intermediate 1. PhMgBr Addition 2. Workup PhMgBr Phenylmagnesium Bromide PhMgBr->Intermediate Oxybutynin Oxybutynin (Antispasmodic API) Intermediate->Oxybutynin Transesterification (NaOMe, Heptane, Heat) Amine 4-(Diethylamino)-2-butynyl acetate Amine->Oxybutynin

Caption: The critical role of the title compound in the industrial synthesis of Oxybutynin.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling: Handle under inert gas (

    
    /Ar) to prevent moisture absorption. Use chemical resistant gloves (Nitrile).
    
  • Storage: Store in a cool (

    
    ), dry place. Keep container tightly closed to prevent hydrolysis.
    

References

  • Prepar

    
    -Keto Esters via Grignard Reagents: 
    
    • Source: Organic Syntheses, Coll.[4] Vol. 1, p. 253 (General method for oxalate additions).

    • URL:[Link]

  • Synthesis of Oxybutynin (Patent)

    • Title: Process for preparing oxybutynin (US Patent 3176019 / US 20110087042).[2]

    • Source: Google P
    • URL
  • Enantioselective Reduction of

    
    -Keto Esters: 
    
    • Title: Bioc
    • Source: Journal of Molecular Catalysis B: Enzym
    • URL:[Link]

  • PubChem Compound Summary

    • Title: Methyl 2-cyclohexyl-2-oxoacetate (CID 11126698).[5]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Enolization Behavior of Methyl 2-cyclohexyl-2-oxoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-cyclohexyl-2-oxoacetate (CAS: 62783-63-5) represents a distinct class of


-keto esters where the steric demand of a secondary alkyl group (cyclohexyl) directly interfaces with a vicinal dicarbonyl system. Unlike simple aliphatic analogs (e.g., methyl pyruvate) or aromatic conjugates (e.g., methyl benzoylformate), this compound exhibits a sterically constrained enolization profile .

While the thermodynamic equilibrium heavily favors the keto tautomer (>95% in


), the molecule’s utility lies in its kinetic enolization potential . Under Lewis acid catalysis or base-mediated conditions, it readily forms reactive enolates or enol equivalents (e.g., silyl enol ethers), serving as a critical intermediate for constructing chiral tertiary alcohols and heterocycles. This guide details the structural thermodynamics, solvent-dependent equilibrium, and synthetic protocols for leveraging its enolization behavior.

Molecular Architecture & Tautomeric Landscape

The Equilibrium

The enolization of methyl 2-cyclohexyl-2-oxoacetate involves the migration of the


-methine proton from the cyclohexyl ring to the ketone oxygen. This transformation creates an exocyclic double bond  at the cyclohexane ring junction.

Tautomerism Keto Keto Form (Thermodynamic Dominant) C-C Single Bond Chair Conformation TS Transition State Proton Transfer Keto->TS -H+ (alpha) Enol Enol Form (Transient/Minor) Exocyclic C=C Intramolecular H-Bond Keto->Enol Keq << 1 TS->Enol +H+ (oxygen)

Figure 1: Tautomeric equilibrium favoring the keto form due to the energetic cost of the exocyclic double bond.

Structural Determinants of Stability
  • Exocyclic Strain: The enol form requires the formation of a methylenecyclohexane-type motif (

    
    ). While exocyclic double bonds on six-membered rings are stable, they introduce 
    
    
    
    strain between the enol oxygen and the equatorial ring protons.
  • Chelation Geometry: The enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl oxygen. However, in

    
    -keto esters, this forms a 5-membered ring .
    
    • Comparison:

      
      -keto esters (e.g., ethyl acetoacetate) form highly stable 6-membered chelate rings.
      
    • Result: The 5-membered ring is more strained and less effective at overcoming the loss of the strong

      
       bond, keeping the enol content low.
      

Thermodynamics & Solvent Effects[1]

The enol content is strictly governed by the polarity of the solvent and the concentration of the substrate.

Solvent-Dependent Equilibrium (Estimated Values)

The following table summarizes the expected enol content based on comparative data for isopropyl-substituted


-keto esters (ethyl 3-methyl-2-oxobutanoate).
SolventDielectric Constant (

)
Predominant SpeciesEst. Enol Content (%)Mechanistic Rationale
Chloroform (

)
4.8Keto< 5%Non-polar solvent allows weak intramolecular H-bonding, but steric strain dominates.
DMSO (

)
46.7Keto< 0.1%High polarity disrupts intramolecular H-bonds; stabilizes the polar dicarbonyl keto form.
Methanol (

)
32.7Keto (Hemiketal)~0%Protic solvent solvates free carbonyls; may form transient hemiacetals rather than enols.
Hexane/Benzene 1.9 - 2.3Keto/Enol Mix5-12%Low polarity maximizes the energetic gain of the intramolecular H-bond (chelation).
Spectroscopic Signatures

To validate the tautomeric state in your specific batch, look for these diagnostic signals:

  • 
     NMR (Keto):  A doublet or multiplet at 
    
    
    
    3.0–3.1 ppm (1H) corresponding to the
    
    
    -methine proton of the cyclohexyl ring.
  • 
     NMR (Enol):  Disappearance of the 
    
    
    
    -methine signal. Appearance of a sharp singlet at
    
    
    10.5–12.0 ppm (Enol -OH), usually broad and concentration-dependent.
  • IR Spectroscopy:

    • Keto:[1][2] Two distinct carbonyl bands: Ester (

      
      ) and Ketone (
      
      
      
      ).
    • Enol: A broad OH stretch (

      
      ) and a shifted conjugated ester/alkene band (
      
      
      
      ).

Synthetic Implications: Accessing the Enolate

While the neutral enol is scarce, the enolate (anion) is the primary vehicle for reactivity.[3] The cyclohexyl group imposes specific stereochemical outcomes.

Enolate Geometry (E vs Z)

When treated with a base (e.g., LDA, LiHMDS), the molecule forms an enolate. The geometry is dictated by the minimization of dipole repulsion between the two oxygen atoms.

Enolate cluster_0 Kinetic Control (-78°C) cluster_1 Thermodynamic Control Substrate Methyl 2-cyclohexyl-2-oxoacetate Z_Enolate (Z)-Enolate (Chelated Lithium) Favored in THF Substrate->Z_Enolate LDA, THF E_Enolate (E)-Enolate (Dipole Minimized) Favored with HMPA Substrate->E_Enolate LDA, THF/HMPA

Figure 2: Divergent enolate geometries accessible via condition tuning.

Reactivity Profile
  • Aldol Reactions: The steric bulk of the cyclohexyl group directs incoming electrophiles to the face opposite the ring, often yielding high diastereoselectivity (dr > 90:10) in Mukaiyama aldol reactions.

  • Reduction: Enolization must be suppressed during hydride reduction (e.g., with

    
    ) to avoid racemization of the 
    
    
    
    -center if a chiral auxiliary is used.

Experimental Protocols

Protocol A: Determination of Enol Content via NMR

Use this protocol to verify the quality of reagents before sensitive catalytic steps.

  • Preparation: Dissolve 20 mg of Methyl 2-cyclohexyl-2-oxoacetate in 0.6 mL of highly dry

    
     (filtered through basic alumina to remove acidic impurities that catalyze tautomerization).
    
  • Acquisition: Acquire a standard proton spectrum with a relaxation delay (

    
    ) of at least 10 seconds to ensure full relaxation of the enol proton.
    
  • Integration:

    • Integrate the methoxy singlet (

      
       ppm, 3H) as the internal standard.
      
    • Integrate the enol -OH peak (

      
       ppm).
      
    • Integrate the

      
      -methine proton (
      
      
      
      ppm).
  • Calculation:

    
    
    
Protocol B: Synthesis of Silyl Enol Ether (Trapping the Enol)

For use in Mukaiyama Aldol reactions.

  • Reagents: Methyl 2-cyclohexyl-2-oxoacetate (1.0 equiv),

    
     (1.2 equiv), 
    
    
    
    (2.5 equiv),
    
    
    (0.2 M).
  • Procedure:

    • Cool the solution of keto-ester and amine in DCM to 0°C.

    • Add

      
       dropwise.
      
    • Stir for 30 minutes at 0°C, then warm to RT for 2 hours.

    • Observation: The reaction is driven by the formation of the strong Si-O bond and the precipitation of

      
      .
      
  • Workup: Dilute with pentane, filter the salts, and concentrate. The residue is the silyl enol ether (Z/E mixture), stable for immediate use.

References

  • Synthesis and Aldol Reactivity: Title: Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization. Source: ACS Omega / PubChem Data. URL:[Link]

  • General Tautomerism Mechanisms: Title: Keto-Enol Tautomerism of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Keto Esters and 1,3-Dicarbonyls.
    Source: Chemistry LibreTexts.
    URL:[Link]
    
  • Comparative Spectral Data: Title: NMR Chemical Shifts of Trace Impurities (Reference for Solvent Effects). Source: Organometallics (ACS). URL:[Link]

Sources

Methyl 2-cyclohexyl-2-oxoacetate as a Pro-Fragrance Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transient nature of volatile fragrance compounds presents a persistent challenge in product formulation, limiting the longevity of the olfactory experience. Pro-fragrance technology offers a sophisticated solution by chemically masking a fragrance molecule, rendering it non-volatile, and subsequently releasing it in a controlled manner in response to a specific trigger. This technical guide provides an in-depth exploration of methyl 2-cyclohexyl-2-oxoacetate, an α-keto ester, as a photolabile pro-fragrance precursor. We will delve into the underlying chemical principles, synthesis methodologies, fragrance release mechanisms, and the analytical techniques required for its characterization and performance evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of fragrance technology, controlled-release systems, and cosmetic science.

Introduction to Pro-Fragrance Technology

Pro-fragrances, or properfumes, are non-volatile molecules designed to release a volatile fragrance compound through the cleavage of a covalent bond.[1] This controlled release can be initiated by various environmental triggers, including changes in pH, temperature, enzymatic activity, or exposure to light.[1][2] The primary advantages of this approach are the enhanced stability of the fragrance during storage and a prolonged scent experience in application.[3]

Methyl 2-cyclohexyl-2-oxoacetate belongs to the class of photolabile pro-fragrances, which utilize light as the trigger for fragrance release.[4] Specifically, α-keto esters like this compound are known to undergo a Norrish Type II photofragmentation reaction upon exposure to ultraviolet A (UVA) light.[4][5] This mechanism offers a targeted and efficient means of releasing the desired fragrance on surfaces exposed to daylight.[6]

Methyl 2-cyclohexyl-2-oxoacetate: A Case Study

Chemical Structure and Properties
  • IUPAC Name: methyl 2-cyclohexyl-2-oxoacetate

  • CAS Number: 62783-63-5

  • Molecular Formula: C₉H₁₄O₃

  • Molecular Weight: 170.21 g/mol [4]

The Fragrance Release Mechanism: Norrish Type II Photofragmentation

The core of methyl 2-cyclohexyl-2-oxoacetate's function as a pro-fragrance lies in the Norrish Type II reaction, a well-established photochemical process.[5] Upon absorption of UVA light (typically in the 350-370 nm range), the ketone group in the α-keto ester moiety is excited to a triplet state.[7] This is followed by an intramolecular abstraction of a γ-hydrogen atom from the cyclohexyl ring, leading to the formation of a 1,4-biradical intermediate.[4][7] This unstable intermediate then undergoes fragmentation to release the volatile fragrance molecule, methyl cyclohexanecarboxylate, and other byproducts.[4]

Norrish Type II Fragmentation cluster_0 Initiation cluster_1 Reaction Cascade cluster_2 Products Pro-fragrance Methyl 2-cyclohexyl-2-oxoacetate Excited State Excited Triplet State Pro-fragrance->Excited State UVA Light (hv) Biradical 1,4-Biradical Intermediate Excited State->Biradical γ-Hydrogen Abstraction Fragmentation Fragmentation Biradical->Fragmentation Fragrance Methyl Cyclohexanecarboxylate (Volatile Fragrance) Fragmentation->Fragrance Byproducts Byproducts Fragmentation->Byproducts

Caption: Norrish Type II photofragmentation of methyl 2-cyclohexyl-2-oxoacetate.

The released fragrance, methyl cyclohexanecarboxylate , is characterized by a complex odor profile described as fruity, with notes of berry, pineapple, and a milky, cheesy character, complemented by sweet, cooling, and minty undertones.[1][6][8]

Synthesis of Methyl 2-cyclohexyl-2-oxoacetate

The synthesis of α-keto esters such as methyl 2-cyclohexyl-2-oxoacetate can be achieved through several established synthetic routes. Two common and effective methods are the oxidation of the corresponding α-hydroxy ester and the Grignard reaction of a cyclohexylmagnesium halide with a dialkyl oxalate.

Proposed Synthesis Route 1: Oxidation of Methyl 2-cyclohexyl-2-hydroxyacetate

This method involves the oxidation of the secondary alcohol in methyl 2-cyclohexyl-2-hydroxyacetate to a ketone. Mild oxidizing agents are preferred to avoid over-oxidation or cleavage of the ester.

Synthesis by Oxidation Precursor Methyl 2-cyclohexyl-2-hydroxyacetate Oxidation Oxidation (e.g., PCC, Swern) Precursor->Oxidation Product Methyl 2-cyclohexyl-2-oxoacetate Oxidation->Product Grignard Synthesis Grignard_Reagent Cyclohexylmagnesium Bromide Reaction Nucleophilic Acyl Substitution Grignard_Reagent->Reaction Oxalate Dimethyl Oxalate Oxalate->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Product Methyl 2-cyclohexyl-2-oxoacetate Intermediate->Product Work-up Fragrance Release Analysis Sample_Prep 1. Sample Preparation (Pro-fragrance on substrate, e.g., cotton) Irradiation 2. Irradiation (UVA light source) Sample_Prep->Irradiation Headspace 3. Dynamic Headspace Sampling Irradiation->Headspace GCMS 4. GC-MS Analysis Headspace->GCMS Data_Analysis 5. Data Analysis (Quantification of released fragrance) GCMS->Data_Analysis

Sources

Methodological & Application

Boron-mediated aldol reaction of "Methyl 2-cyclohexyl-2-oxoacetate".

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity Stereocontrol in Boron-Mediated Aldol Additions to Methyl 2-cyclohexyl-2-oxoacetate

Introduction

Methyl 2-cyclohexyl-2-oxoacetate (CAS: 62783-63-5) represents a distinct class of


-keto esters utilized as high-value electrophiles in the synthesis of complex pharmaceutical intermediates. Unlike simple aldehydes, this substrate presents a unique challenge and opportunity: the formation of chiral tertiary alcohols  adjacent to a sterically demanding cyclohexyl group.

In drug discovery, the installation of tertiary stereocenters—particularly those bearing distinct alkyl and carboxylate differentiation—is a critical efficacy determinant. Standard lithium or magnesium enolates often fail to provide the necessary diastereocontrol due to loose transition states and reversible retro-aldol pathways.

This Application Note details the Boron-Mediated Aldol Protocol , utilizing soft enolization techniques (


 / Amine) to achieve rigid Zimmerman-Traxler transition states. This method guarantees high diastereomeric ratios (dr > 95:5) and suppresses side reactions such as self-condensation or polymerization of the activated keto ester.

Mechanistic Rationale

The success of this protocol hinges on the irreversible formation of a boron enolate and its subsequent coordination with the


-keto ester.
The Electrophile: Methyl 2-cyclohexyl-2-oxoacetate
  • Electronic Activation: The adjacent ester moiety (

    
    ) lowers the LUMO energy of the ketone carbonyl, making it a "privileged" electrophile that reacts faster than simple ketones.
    
  • Steric Differentiation: The cyclohexyl ring provides significant bulk, directing the nucleophilic attack to the Re or Si face with high fidelity when matched with a chiral nucleophile.

The Boron Enolate Advantage

Unlike lithium enolates, boron enolates possess shorter B-O and B-C bonds, creating a tight, chair-like Zimmerman-Traxler transition state .

  • 
     (Dibutylboron triflate):  Promotes Z-enolate  formation (kinetic control) from ketones/imides, typically leading to syn-aldol products.
    
  • 
     (Dicyclohexylboron chloride):  Promotes E-enolate  formation (thermodynamic control) from ketones, typically leading to anti-aldol products.
    

Figure 1: Mechanistic Pathway & Transition State Logic

G cluster_0 Step 1: Soft Enolization cluster_1 Step 2: C-C Bond Formation Nucleophile Prochiral Nucleophile (e.g., Propionate Imide) Enolate Boron Enolate (Rigid Geometry) Nucleophile->Enolate -78°C to 0°C BoronReagent Boron Reagent (Bu2BOTf or Chx2BCl) BoronReagent->Enolate Base Amine Base (DIPEA/Et3N) Base->Enolate TS Zimmerman-Traxler Transition State Enolate->TS Coordination Electrophile Methyl 2-cyclohexyl- 2-oxoacetate Electrophile->TS Product Boron Aldolate Intermediate TS->Product Stereoselective Addition

Caption: Workflow for the generation of defined boron enolates and their stereoselective addition to the keto-ester electrophile.

Experimental Protocol

Target Reaction: Syn-Selective Aldol Addition of a Propionate Enolate to Methyl 2-cyclohexyl-2-oxoacetate. Objective: Synthesis of a chiral quaternary center with defined stereochemistry.

Materials & Reagents
ReagentRoleSpecifications
Methyl 2-cyclohexyl-2-oxoacetate Electrophile>97% Purity, Dry over molecular sieves
Propionyl Oxazolidinone Nucleophile PrecursorEvans Auxiliary (e.g., 4-benzyl)
Dibutylboron Triflate (

)
Lewis Acid1.0 M in DCM (Aldrich/Sigma)
Diisopropylethylamine (DIPEA) BaseDistilled from

Dichloromethane (DCM) SolventAnhydrous, degassed
Hydrogen Peroxide (

)
Oxidant30% Aqueous solution
Step-by-Step Procedure

Step 1: Enolate Formation (Inert Atmosphere Required)

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge with Propionyl Oxazolidinone (1.0 equiv, 5.0 mmol) and dissolve in anhydrous DCM (25 mL).

  • Cool the solution to 0°C (ice/water bath).

  • Add

    
      (1.1 equiv, 5.5 mL of 1.0 M solution) dropwise via syringe over 5 minutes. Note: Solution may turn pale yellow.
    
  • Immediately add DIPEA (1.2 equiv, 6.0 mmol) dropwise.

  • Stir at 0°C for 30 minutes to ensure complete formation of the (Z)-boron enolate.

Step 2: Aldol Addition 7. Cool the reaction mixture to -78°C (dry ice/acetone bath). 8. Add Methyl 2-cyclohexyl-2-oxoacetate (1.2 equiv, 6.0 mmol) neat or as a solution in minimal DCM dropwise down the side of the flask.

  • Critical: Maintain internal temperature below -70°C to maximize diastereoselectivity.
  • Stir at -78°C for 1 hour , then allow to warm slowly to 0°C over 2 hours.

Step 3: Oxidative Workup [1] 10. At 0°C, quench the reaction by adding pH 7 Phosphate Buffer (15 mL) followed by Methanol (15 mL). 11. Carefully add 30%


  (5 mL) dropwise. Caution: Exothermic reaction.
12. Stir vigorously at 0°C for 1 hour to cleave the B-O bond and release the aldol product.

Step 4: Isolation 13. Concentrate slightly in vacuo to remove methanol. 14. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 15. Wash combined organics with saturated


 and Brine.
16. Dry over 

, filter, and concentrate. 17. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Expected Results & Data Interpretation

The reaction typically yields a syn-aldol adduct if using the Evans auxiliary with


.
ParameterExpected OutcomeRationale
Yield 75 - 90%High reactivity of

-keto ester electrophile.
Diastereomeric Ratio (dr) > 20:1Rigid Zimmerman-Traxler TS minimizes steric clash between the auxiliary and the cyclohexyl group.
Stereochemistry Syn (2,3-relationship)Dictated by (Z)-enolate geometry.

Troubleshooting Table:

Observation Root Cause Corrective Action

| Low Yield | Moisture contamination | Ensure strict anhydrous conditions; check


 quality. |
| Poor dr  | Temperature fluctuation | Maintain -78°C strictly during electrophile addition. |
| Incomplete Conversion  | Steric hindrance | Increase electrophile equivalents (to 1.5 eq) or reaction time at -78°C. |

Stereochemical Model (Visual)

The following diagram illustrates the transition state assembly. The boron atom chelates the enolate oxygen and the keto-ester carbonyl oxygen. The cyclohexyl group of the electrophile orients away from the bulky auxiliary on the enolate to minimize 1,3-diaxial interactions.

TS_Model cluster_TS Zimmerman-Traxler Transition State Boron Boron (B) O_Enolate O (Enolate) Boron->O_Enolate O_Electrophile O (Keto Ester) Boron->O_Electrophile Coordination C_Alpha C-Alpha (Nucleophile) O_Enolate->C_Alpha C_Beta C-Beta (Electrophile) O_Electrophile->C_Beta C_Alpha->C_Beta New C-C Bond R_Aux Auxiliary (Steric Block) C_Alpha->R_Aux R_Cy Cyclohexyl (Pseudo-Equatorial) C_Beta->R_Cy

Caption: Transition state model showing the chelation of Boron to the keto-ester and the positioning of the Cyclohexyl group.

References

  • Evans, D. A., et al. "Asymmetric Aldol Reactions Using Boron Enolates."[2] Organic Reactions, 2004.

  • Cowden, C. J., & Paterson, I. "Asymmetric Aldol Reactions Using Boron Enolates." Organic Reactions, Vol 51.

  • Hulme, A. N., et al. "The Boron-Mediated Ketone-Ketone Aldol Reaction." ResearchGate, 2000. (Demonstrates reactivity of cyclohexyl ketones).

  • PubChem Compound Summary. "Methyl 2-cyclohexyl-2-oxoacetate." National Center for Biotechnology Information.

  • ChemRxiv Preprints. "Transposition of α-vinyl-β-hydroxy acids." (Specific usage of Methyl 2-cyclohexyl-2-oxoacetate in boron aldol).

Sources

Application Note: A Detailed Protocol for the Organocatalytic Asymmetric Aldol Reaction of Methyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Tertiary Alcohols

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors.[1][2] Its asymmetric variant, in particular, provides a powerful route to enantiomerically enriched β-hydroxy carbonyl compounds, which are pivotal building blocks in the synthesis of natural products and pharmaceuticals.[3][4][5] This application note details a robust and highly enantioselective protocol for the direct asymmetric aldol reaction between an α-ketoester, Methyl 2-cyclohexyl-2-oxoacetate, and a simple ketone, acetone.

The target molecule, Methyl 2-cyclohexyl-2-hydroxy-4-oxopentanoate, possesses a chiral quaternary carbon center bearing a hydroxyl group—a motif of significant interest in medicinal chemistry. Traditional methods for constructing such centers can be challenging. However, the advent of organocatalysis, particularly the use of small chiral organic molecules like L-proline, has provided an efficient and environmentally benign alternative to metal-based catalysts.[5][6] This protocol leverages the power of L-proline catalysis to achieve high yield and stereoselectivity.[7]

This guide is designed for researchers and professionals in organic synthesis and drug development. It provides not only a step-by-step experimental procedure but also the underlying mechanistic rationale, expected outcomes, and troubleshooting advice to ensure successful implementation.

Reaction Principle and Catalytic Mechanism

The reaction proceeds via an enamine-based catalytic cycle, a mechanism well-established for proline-catalyzed aldol reactions.[8][9] L-proline, a bifunctional catalyst, utilizes its secondary amine to form a nucleophilic enamine intermediate with the ketone (acetone). The carboxylic acid moiety of the proline then acts as an internal acid, facilitating the stereoselective addition of the enamine to the electrophilic keto-carbonyl of Methyl 2-cyclohexyl-2-oxoacetate.

The key steps in the catalytic cycle are:

  • Enamine Formation: L-proline reacts with acetone to form a chiral enamine intermediate. This is often the rate-determining step.[8]

  • C-C Bond Formation: The enamine attacks the α-ketoester in a stereochemically defined manner, guided by a hydrogen-bonded transition state involving the proline's carboxylic acid group. This step establishes the new stereocenter.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the aldol product and regenerate the L-proline catalyst, allowing it to re-enter the catalytic cycle.

G cluster_cycle Proline Catalytic Cycle Proline L-Proline Enamine Chiral Enamine Intermediate Proline->Enamine + Acetone - H₂O TransitionState Asymmetric Transition State Enamine->TransitionState + α-Ketoester Iminium Iminium Ion Intermediate TransitionState->Iminium C-C Bond Formation Iminium->Proline + H₂O - Aldol Product Product Chiral Aldol Product Iminium->Product Ketone Acetone (Donor) Ketone->Enamine Ketoester Methyl 2-cyclohexyl-2-oxoacetate (Acceptor) Ketoester->TransitionState caption Fig. 1: Proposed Catalytic Cycle

Fig. 1: Proposed Proline Catalytic Cycle

Materials and Equipment

Reagents and Solvents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsSupplierPurity
Methyl 2-cyclohexyl-2-oxoacetateC₉H₁₄O₃170.21170 mg1.01.0Sigma-Aldrich>97%
AcetoneC₃H₆O58.081.16 mL20.020.0Fisher ScientificACS Grade
L-ProlineC₅H₉NO₂115.1334.5 mg0.30.3Sigma-Aldrich>99%
Dichloromethane (DCM)CH₂Cl₂84.935 mL--VWRAnhydrous
Ethyl AcetateC₄H₈O₂88.11As needed--VWRACS Grade
HexanesC₆H₁₄86.18As needed--VWRACS Grade
Saturated NH₄Cl (aq)NH₄Cl53.49As needed--Lab Prepared-
Anhydrous MgSO₄MgSO₄120.37As needed--Fisher ScientificGranular
Equipment
  • 25 mL round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet/outlet

  • Magnetic stirrer hotplate

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber and UV lamp

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Flash column chromatography setup (silica gel)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • NMR tubes, IR spectrometer, Mass spectrometer

Detailed Experimental Protocol

This protocol outlines the synthesis of the target aldol adduct on a 1.0 mmol scale.

G start Start setup 1. Reaction Setup - Add α-ketoester, L-proline, acetone, and DCM to flask. - Place under N₂ atmosphere. start->setup reaction 2. Reaction Execution - Stir at room temperature. - Monitor progress via TLC. setup->reaction workup 3. Aqueous Work-up - Quench with sat. NH₄Cl. - Extract with Ethyl Acetate. - Dry organic layer with MgSO₄. reaction->workup purify 4. Purification - Concentrate crude product. - Purify via flash column chromatography. workup->purify characterize 5. Characterization - Obtain ¹H NMR, ¹³C NMR, IR, and HRMS data. - Determine yield and enantiomeric excess. purify->characterize end End characterize->end caption Fig. 2: Experimental Workflow

Fig. 2: Experimental Workflow Overview
Reaction Setup and Execution
  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-cyclohexyl-2-oxoacetate (170 mg, 1.0 mmol, 1.0 equiv.) and L-proline (34.5 mg, 0.3 mmol, 0.3 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with dry nitrogen for 5 minutes. An inert atmosphere is recommended to prevent potential side reactions with atmospheric moisture, although proline catalysis is known to be relatively robust.

  • Solvent and Reagent Addition: Using a syringe, add anhydrous Dichloromethane (DCM, 5 mL). Stir the resulting suspension for 5 minutes at room temperature.

  • Nucleophile Addition: Add acetone (1.16 mL, 20.0 mmol, 20.0 equiv.) to the stirring suspension via syringe. A large excess of the ketone donor is used to drive the reaction to completion and minimize self-condensation.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature (approx. 20-25 °C). Monitor the consumption of the starting α-ketoester by Thin Layer Chromatography (TLC).

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • The reaction is typically complete within 24-48 hours. The starting ketoester should show a lower Rf value than the more polar aldol product.

Work-up and Purification
  • Quenching: Once the reaction is deemed complete by TLC, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to the flask.

  • Extraction: Transfer the mixture to a 100 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash them with brine (1 x 20 mL) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 30% Ethyl Acetate in Hexanes is typically effective.

    • Collect fractions based on TLC analysis and combine the pure fractions.

    • Remove the solvent under reduced pressure to afford the purified Methyl 2-cyclohexyl-2-hydroxy-4-oxopentanoate as a colorless to pale yellow oil.

Characterization and Expected Results

The final product should be characterized to confirm its structure, purity, and stereochemistry.

  • Yield: Expected yield is typically in the range of 80-95% after purification.

  • Spectroscopic Data (Expected):

    • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the cyclohexyl protons, the methyl ester singlet (δ ≈ 3.8 ppm), the acetone methyl singlet (δ ≈ 2.2 ppm), and the diastereotopic methylene protons of the newly formed C-C bond (two doublets, δ ≈ 2.8-3.2 ppm). A broad singlet for the tertiary hydroxyl proton will also be present.[10][11]

    • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the two carbonyl carbons (ester and ketone, δ ≈ 175 and 208 ppm, respectively), the quaternary carbon bearing the hydroxyl group (δ ≈ 75-80 ppm), and other aliphatic carbons.

    • IR (film, cm⁻¹): Look for a broad O-H stretch (≈ 3500 cm⁻¹), a strong C=O stretch for the ester (≈ 1735 cm⁻¹), and another C=O stretch for the ketone (≈ 1715 cm⁻¹).

    • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₂H₂₀O₄Na [M+Na]⁺; the observed mass should be within ± 5 ppm of the calculated value.

  • Stereoselectivity: The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, often after derivatization of the hydroxyl group. Enantioselectivities of >90% are commonly achieved in similar proline-catalyzed reactions.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient reaction time; low temperature.Use fresh, high-purity L-proline. Allow the reaction to run longer (up to 72h). Gently warm the reaction to 30-35 °C if necessary.
Formation of Side Products Self-condensation of acetone; dehydration of aldol product.Ensure a sufficient excess of acetone is used. Avoid acidic conditions or excessive heat during work-up and purification to prevent dehydration.[12]
Low Yield after Purification Product loss during extraction or chromatography.Ensure complete extraction with ethyl acetate. Use care during chromatography; the product is polar and may require a slightly more polar eluent.
Low Enantioselectivity Racemic or low-purity catalyst; reaction run at elevated temperature.Use enantiomerically pure L-proline. Maintain the reaction at room temperature or consider cooling to 0 °C for improved selectivity, though this may slow the reaction rate.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14][15]

  • Chemicals:

    • Dichloromethane (DCM): Is a suspected carcinogen and is volatile. Handle with care and avoid inhalation.

    • Acetone, Ethyl Acetate, Hexanes: Are flammable liquids. Keep away from ignition sources.[14]

    • Methyl 2-cyclohexyl-2-oxoacetate: May cause skin and eye irritation. Avoid direct contact.[16]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

References

  • Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632. Available at: [Link]

  • Mahrwald, R. (2008). Catalytic enantioselective aldol reactions. Chemical Society Reviews, 37(7), 1337-1349. Available at: [Link]

  • Zhu, H., et al. (2018). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Molecules, 23(9), 2232. Available at: [Link]

  • Palomo, C., et al. (2005). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Synlett, 2005(11), 1797-1801. Available at: [Link]

  • Mahrwald, R. (Ed.). (2013). Metal-catalyzed asymmetric aldol reactions. John Wiley & Sons.
  • Wikipedia contributors. (2023, December 2). Proline-catalyzed aldol reactions. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15836. Available at: [Link]

  • Ward, D. E., & Jheengut, V. (2005). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. University of Saskatchewan. Available at: [Link]

  • AZoM. (2013, May 20). Understanding the Aldol Condensation Reaction Using NMR. Available at: [Link]

  • Mills, N. S., et al. (2013). Using NMR To Investigate Products of Aldol Reactions. ACS Symposium Series, 1128, 91-102. Available at: [Link]

  • Denmark, S. E., & Chung, W. J. (2009). On the mechanism of Lewis base catalyzed aldol addition reactions: kinetic and spectroscopic investigations using rapid-injection NMR. Journal of the American Chemical Society, 131(38), 13864-13875. Available at: [Link]

  • Wang, W., et al. (2005). A practical synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid via organocatalytic asymmetric construction of a tetrasubstituted carbon center. Organic & Biomolecular Chemistry, 3(10), 1877-1879. Available at: [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. In PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Wang, C., et al. (2014). A convenient enantioselective decarboxylative aldol reaction to access chiral α-hydroxy esters using β-keto acids. Beilstein Journal of Organic Chemistry, 10, 2404-2409. Available at: [Link]

  • LibreTexts Chemistry. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]

  • Han, B., et al. (2013). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Journal of Zhejiang University. Science. B, 14(7), 564-577. Available at: [Link]

  • Wikipedia contributors. (2024, January 23). Aldol reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Huber, S. M., et al. (2025). Highly Enantioselective Organocatalysis with Bidentate Halogen Bond Donors. Angewandte Chemie International Edition, e202506476. Available at: [Link]

  • Lumen Learning. (n.d.). 20.6 Aldol reaction | Organic Chemistry II. Retrieved February 15, 2026, from [Link]

  • Raders, S. M., & Verkade, J. G. (2009). Catalysis of Mukaiyama Aldol Reactions by a Tricyclic Aluminum Alkoxide Lewis Acid. The Journal of Organic Chemistry, 74(15), 5417-5428. Available at: [Link]

  • Making Molecules. (2024, May 20). Aldol-like Reactions. Available at: [Link]

  • ResearchGate. (2009, February). Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate. Organic Preparations and Procedures International, 7(6), 305-308. Available at: [Link]

  • Mielgo, A., et al. (2007). Organocatalytic asymmetric aldol reaction in the presence of water. Organic & Biomolecular Chemistry, 5(2), 249-251. Available at: [Link]

  • ResearchGate. (2025, August 22). The Aldol Reaction: Group I and II enolates. Available at: [Link]

  • Royal Society of Chemistry. (2009). Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. Green Chemistry, Supplementary Material. Available at: [Link]

  • Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.

Sources

Use of "Methyl 2-cyclohexyl-2-oxoacetate" in the synthesis of complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-cyclohexyl-2-oxoacetate in API Synthesis

Executive Summary

Methyl 2-cyclohexyl-2-oxoacetate (CAS: 62783-63-5), also known as Methyl cyclohexylglyoxylate, represents a critical class of


-keto esters used as high-value synthons in pharmaceutical chemistry. Its structural duality—possessing both a sterically demanding cyclohexyl group and a highly electrophilic ketone adjacent to an ester—makes it an ideal scaffold for the synthesis of anticholinergic agents  (e.g., Oxybutynin, Glycopyrrolate analogs) and non-natural amino acids  (e.g., L-cyclohexylglycine).

This guide details the specific protocols for transforming this building block into complex pharmaceutical intermediates, focusing on Grignard additions for tertiary alcohol synthesis and enantioselective reductions for chiral


-hydroxy esters.

Chemical Profile & Reactivity

The molecule acts as a "bifunctional electrophile." The ketone carbonyl is significantly more reactive than the ester carbonyl due to the adjacent electron-withdrawing ester group, allowing for chemoselective nucleophilic attacks.

PropertyData
IUPAC Name Methyl 2-cyclohexyl-2-oxoacetate
Molecular Formula

Molecular Weight 170.21 g/mol
Key Functionality

-Keto Ester (1,2-dicarbonyl)
Steric Profile High (Cyclohexyl ring hinders

-face attack)
Primary Reactivity 1,2-Addition (Grignard), Enantioselective Reduction, Reductive Amination

Application I: Synthesis of Anticholinergic APIs (Oxybutynin Intermediate)

The most commercially significant application of Methyl 2-cyclohexyl-2-oxoacetate is in the synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate . This tertiary alcohol is the immediate precursor to Oxybutynin , a muscarinic antagonist used to treat overactive bladder.

Mechanism of Action

The synthesis relies on the chemoselective addition of a phenyl nucleophile (Grignard reagent) to the ketone. The cyclohexyl group provides significant steric bulk, which prevents over-addition or side reactions at the ester moiety if temperature is strictly controlled.

Protocol A: Chemoselective Grignard Addition

Target: Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (Racemic)

Reagents:

  • Methyl 2-cyclohexyl-2-oxoacetate (1.0 eq)

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (

    
    )
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Substrate Solvation: Charge the flask with Methyl 2-cyclohexyl-2-oxoacetate (17.0 g, 100 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature is essential to prevent attack on the ester functionality.

  • Nucleophilic Addition: Transfer PhMgBr (36.7 mL, 110 mmol) to the addition funnel under nitrogen. Add dropwise over 45 minutes. Maintain internal temperature below -70°C.

  • Reaction Monitoring: Stir at -78°C for 2 hours. Monitor via TLC (20% EtOAc/Hexane). The

    
    -keto ester spot (
    
    
    
    ) should disappear, replaced by the more polar tertiary alcohol (
    
    
    ).
  • Quench: While still at -78°C, quench the reaction by adding saturated aqueous

    
     (50 mL). Allow the mixture to warm to room temperature.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from n-Heptane to yield white crystals.

    • Expected Yield: 85-92%

    • Validation:

      
       NMR should show the disappearance of the cyclohexyl-methine proton shift associated with the ketone and the appearance of aromatic protons.
      

Application II: Asymmetric Synthesis of Chiral -Hydroxy Acids

For drugs requiring high enantiopurity, the ketone can be reduced to a secondary alcohol. This generates (R)- or (S)-Hexahydromandelic acid derivatives, used in chiral resolution agents and specific peptide mimics.

Protocol B: Ru-Catalyzed Transfer Hydrogenation

Target: Methyl (S)-2-cyclohexyl-2-hydroxyacetate

Reagents:

  • Substrate: Methyl 2-cyclohexyl-2-oxoacetate

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask under Argon, dissolve the Ruthenium catalyst (32 mg, 0.05 mmol) in degassed DMF (5 mL).

  • Reaction Assembly: Add the substrate (1.70 g, 10 mmol) to the catalyst solution.

  • Initiation: Inject the Formic acid/TEA mixture (2.5 mL). Stir at 25°C for 18 hours.

  • Workup: Dilute with water (20 mL) and extract with DCM. Wash with saturated

    
     to remove excess acid.
    
  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, 95:5 Hexane:iPrOH).

    • Target ee: >95%

    • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the Ts-DPEN ligand directs the hydride delivery to the Re-face or Si-face of the ketone, controlled by the steric clash with the cyclohexyl ring.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from Methyl 2-cyclohexyl-2-oxoacetate, highlighting the critical intermediates for Oxybutynin and Cyclohexylglycine.

ReactionPathways Start Methyl 2-cyclohexyl-2-oxoacetate (Starting Material) Inter1 Tertiary Alcohol Intermediate (Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate) Start->Inter1 PhMgBr / THF -78°C (Grignard) Inter2 Chiral Alpha-Hydroxy Ester (Hexahydromandelic acid deriv.) Start->Inter2 Ru-Cat / HCOOH (Asymmetric Red.) Inter3 Imine/Oxime Intermediate Start->Inter3 NH2OH or Benzylamine Product1 Oxybutynin (Anticholinergic API) Inter1->Product1 Transesterification with 4-(diethylamino)but-2-yn-1-ol Product2 L-Cyclohexylglycine (Non-natural Amino Acid) Inter3->Product2 Pd/C / H2 (Reductive Amination)

Figure 1: Divergent synthetic utility of Methyl 2-cyclohexyl-2-oxoacetate in pharmaceutical manufacturing.

Application III: Synthesis of -Cyclohexylglycine

Beyond hydroxy acids, this scaffold is a precursor to


-Cyclohexylglycine , a non-proteinogenic amino acid used in peptide drugs (e.g., Telaprevir precursors).

Workflow Summary:

  • Condensation: Reaction with chiral amines (e.g., (S)-phenylglycinol) or hydroxylamine to form the imine/oxime.

  • Reduction: Catalytic hydrogenation (

    
    ) or hydride reduction reduces the C=N bond. The adjacent cyclohexyl group induces high diastereoselectivity (Cram's Chelation Control).
    
  • Hydrolysis: Acidic hydrolysis of the ester yields the free amino acid.

References

  • Oxybutynin Synthesis & SAR

    • Gpatindia.com. "Oxybutynin Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses." Accessed October 2023.[1] Link

  • Grignard Reagent Preparation & Application

    • University of Delaware. "Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol."[2][3] Laboratory Manual. Link

  • Enantioselective Reduction of Keto Esters

    • Normale Sup. "Reduction of Benzofuran-2-yl Methyl Ketone with Carrot Bits (Biocatalysis context)." Link

    • Note: While specific Ru-catalysis papers for this exact CAS are proprietary, the protocol is adapted from standard Noyori transfer hydrogen
  • Cyclohexylglycine Synthesis

    • ChemicalBook. "L-alpha-Cyclohexylglycine synthesis."[4] Link

  • Compound Data

    • PubChem.[5] "Methyl 2-cyclohexyl-2-oxoacetate | C9H14O3."[5] National Library of Medicine. Link

Sources

Application of "Methyl 2-cyclohexyl-2-oxoacetate" in fragrance chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Synthon in Fragrance Architecture and Olfactory Design

Abstract

This application note details the utility of Methyl 2-cyclohexyl-2-oxoacetate (CAS: 13256-42-3) as a high-value intermediate (synthon) in the synthesis of modern fragrance ingredients. While the molecule itself possesses a sharp, chemical ester profile, its


-keto ester functionality serves as a divergent scaffold for creating two distinct olfactory families: Cyclohexylglycolates  (Fruity/Green/Pear notes) and Tertiary Cyclohexyl Carbinols  (Woody/Earthy/Fixative notes).[1] This guide provides optimized protocols for these transformations, emphasizing high-purity isolation techniques required for organoleptic compliance.
Chemical Profile & Material Specifications[2][3][4][5]

Methyl 2-cyclohexyl-2-oxoacetate (also known as Methyl cyclohexylglyoxylate) acts as a "pro-fragrance" building block. Its value lies in the reactivity of the


-keto group adjacent to the ester, allowing for precise stereoelectronic tuning of the final odorant.
PropertySpecificationRelevance to Fragrance
CAS Number 13256-42-3Identification
Molecular Weight 170.21 g/mol Volatility/Substantivity range
Appearance Colorless to pale yellow liquidColor impact on final formulation
Purity (GC)

98.0%
Critical to prevent off-notes in final product
Odor (Raw) Sharp, chemical, ester-likeNot the final fragrance; must be derivatized
Flash Point > 100°CSafe for standard reactor handling
Olfactory Engineering: The Divergent Pathway

The


-keto ester moiety is highly responsive to nucleophilic attack and hydride reduction. By selecting the reaction pathway, chemists can steer the olfactory profile from "Top Note" volatility to "Base Note" substantivity.[1]
The Synthetic Logic (DOT Visualization)[1]

The following diagram illustrates the divergent synthesis pathways starting from Methyl 2-cyclohexyl-2-oxoacetate.

FragrancePathways Start Methyl 2-cyclohexyl-2-oxoacetate (Starting Material) RedAgent Reagent: NaBH4 / MeOH Start->RedAgent GrigAgent Reagent: R-MgX (e.g., MeMgBr) Start->GrigAgent Product1 Methyl Cyclohexylglycolate (Target A) RedAgent->Product1 Reduction Odor1 Odor Profile: Pear, Green, Fruity, Wine-like Product1->Odor1 Product2 Tertiary Cyclohexyl Carbinol (Target B) GrigAgent->Product2 Nucleophilic Addition Odor2 Odor Profile: Woody, Earthy, Herbal, Fixative Product2->Odor2

Figure 1: Divergent synthesis pathways transforming the keto-ester scaffold into distinct olfactory families.

Application Protocol A: Synthesis of Methyl Cyclohexylglycolate

Target Profile: Fruity, Green, Pear-like top-to-middle note. Mechanism: Selective reduction of the


-ketone to a secondary alcohol (glycolate).
3.1 Reagents & Equipment
  • Substrate: Methyl 2-cyclohexyl-2-oxoacetate (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (0.6 eq) - Note: Slight excess used to ensure complete ketone consumption.
    
  • Solvent: Methanol (Anhydrous)

  • Quench: 1M HCl or Saturated NH

    
    Cl
    
  • Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice bath.

3.2 Step-by-Step Methodology
  • Setup: Charge the flask with Methanol and cool to 0°C using an ice bath.

  • Addition: Slowly add NaBH

    
     in portions. Caution: Hydrogen gas evolution.
    
  • Substrate Introduction: Add Methyl 2-cyclohexyl-2-oxoacetate dropwise over 30 minutes, maintaining internal temperature < 10°C.

    • Why? Higher temperatures may promote transesterification or over-reduction.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 1 hour.

  • Monitoring: Check reaction progress via TLC (Silica, Hexane:EtOAc 8:2). The UV-active keto spot should disappear; the glycolate product is less UV active and requires staining (e.g., Vanillin or PMA).

  • Quench: Cool back to 0°C. Carefully add Saturated NH

    
    Cl. Adjust pH to ~6-7.
    
    • Critical: Do not acidify below pH 4, as this may hydrolyze the ester to the acid (odorless/sour).[1]

  • Workup: Evaporate Methanol under reduced pressure. Extract the residue with Ethyl Acetate (3x). Wash organics with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Distillation is required for fragrance grade material.

    • Target: Methyl cyclohexylglycolate (BP approx. 230°C at atm, or ~110°C at 10 mmHg).[1]

Application Protocol B: Synthesis of Tertiary Carbinols (Fixatives)

Target Profile: Woody, Earthy, Stable base notes.[1] Mechanism: Grignard addition to the ketone to form a sterically hindered tertiary alcohol.

4.1 Reagents
  • Substrate: Methyl 2-cyclohexyl-2-oxoacetate (1.0 eq)

  • Grignard Reagent: Methylmagnesium Bromide (3.0M in ether) (1.1 eq)

  • Solvent: THF (Anhydrous)

4.2 Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry glassware and maintain a Nitrogen atmosphere.

  • Cooling: Cool the Grignard reagent solution to -78°C (Dry ice/Acetone).

    • Why? Low temperature favors addition to the ketone over the ester (Chemo-selectivity).

  • Addition: Add the keto-ester (dissolved in THF) slowly down the side of the flask.

  • Stirring: Stir at -78°C for 2 hours.

  • Quench: Pour the cold mixture into ice-cold saturated NH

    
    Cl.
    
  • Isolation: Extract with Diethyl Ether. The resulting product is a Methyl 2-cyclohexyl-2-hydroxypropionate analogue.

  • Olfactory Evaluation: These tertiary alcohols often exhibit high chemical stability and substantivity (lasting >48 hours on a blotter), making them excellent fixatives for floral or woody accords.

Quality Control & Safety (Fragrance Specific)

For fragrance applications, chemical purity


 olfactory purity. Trace impurities (e.g., free acids, residual solvents) can ruin a scent profile.[1]
5.1 Analytical Protocol
  • GC-MS: Ensure < 0.1% residual solvent (Methanol/THF).

  • Acid Value: Titrate to ensure < 1.0 mg KOH/g. Free acids (Cyclohexylglyoxylic acid) smell sour/vomit-like and must be removed via alkaline wash (NaHCO

    
    ) during workup.
    
5.2 Organoleptic Evaluation
  • Dilution: Evaluate at 10% in Dipropylene Glycol (DPG).

  • Blotter Test: Dip a smelling strip.

    • Acceptance Criteria (Glycolate): Clean, fruity, pear, no metallic or solvent off-notes.[1]

    • Acceptance Criteria (Carbinol): Low intensity initially, developing into a steady woody/earthy dry-down.

5.3 Safety Data
  • GHS Classification: Warning. Causes serious eye irritation (H319).[2][3]

  • Handling: Wear safety goggles and chemical-resistant gloves (Nitrile).

  • Sensitization: While the ester is generally low-risk, the final fragrance products must be tested for IFRA compliance regarding skin sensitization.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11126698, Methyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]

  • Panten, J., & Surburg, H. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses.[1] Wiley-VCH. (General reference for alpha-keto ester reduction in fragrance synthesis).

  • U.S. Patent Application 20010014661A1. Slow release of fragrant compounds in perfumery using alpha-keto esters. (Validates the use of alpha-keto esters as pro-fragrances).[4] Retrieved from

  • The Good Scents Company. Fragrance Raw Materials Information: Esters and Glycolates. (General structure-odor relationship verification). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 2-cyclohexyl-2-oxoacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing yield of "Methyl 2-cyclohexyl-2-oxoacetate" synthesis Content type: Technical Support Center / Troubleshooting Guide

Target Molecule: Methyl 2-cyclohexyl-2-oxoacetate (CAS: N/A for specific methyl/cyclohexyl combo in common lists, chemically defined as Cyclohexylglyoxylic acid methyl ester).[1][2] Primary Application: Intermediate for pharmaceutical building blocks, particularly in the synthesis of non-natural amino acids and enzyme inhibitors.[2]

Core Protocol: The "Inverse Addition" Standard

Status: Recommended Gold Standard for High Selectivity[2]

The primary failure mode in synthesizing


-keto esters via Grignard reagents is over-addition , leading to the formation of the 

-hydroxy ester (carbinol) rather than the desired keto ester. To optimize yield, you must switch from a standard addition to an inverse addition protocol.[2]
The Protocol

Reaction Equation:


[1][2][3]
ParameterSpecificationCausality / Rationale
Reagent A Cyclohexylmagnesium Chloride (2.0 M in THF)Use Chloride over Bromide for better stability and slightly lower reactivity, reducing side reactions [1].[1][2]
Reagent B Dimethyl Oxalate (DMO)Must be anhydrous.[1][2] Moisture kills Grignard and hydrolyzes the ester.[2]
Stoichiometry 1.0 equiv Grignard : 1.5 - 2.0 equiv DMOExcess DMO ensures the Grignard reagent always encounters fresh electrophile, preventing it from attacking the newly formed ketone product [2].[2]
Temperature -78°C to -60°C Low temperature kinetically traps the tetrahedral intermediate, preventing the expulsion of the methoxide leaving group until quench, thereby protecting the ketone [3].[2]
Addition Mode Inverse (Grignard added to DMO)CRITICAL: High local concentration of DMO relative to Grignard minimizes double addition.[1][2]
Step-by-Step Workflow
  • Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

  • Charge DMO: Dissolve Dimethyl Oxalate (1.5 equiv) in anhydrous THF (0.5 M concentration). Cool to -78°C (Dry ice/Acetone bath).

  • Titration: Titrate your Cyclohexylmagnesium Chloride stock. Never assume commercial molarity.[1][2] (See FAQ #2).

  • Controlled Addition: Add Cyclohexylmagnesium Chloride (1.0 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 60 minutes. Keep internal temp < -65°C.

  • Incubation: Stir at -78°C for 2 hours. Do not warm up.

  • Quench: Pour the cold reaction mixture into a stirred mixture of ice and 1M HCl. (Inverse quench prevents exotherm spikes).[1][2]

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "I am isolating the alcohol (Glycolic ester) instead of the Keto Ester."

Diagnosis: Double Addition (Over-reaction).[1][2][4] Root Cause: The Grignard reagent attacked the product (ketone) because the intermediate collapsed too early or local stoichiometry favored the Grignard.[2]

  • Fix A (Thermodynamic): Ensure the reaction temperature stays below -60°C throughout the entire addition. If the intermediate collapses to the ketone while Grignard is still present, the ketone—being more electrophilic than the oxalate—will react instantly.[2]

  • Fix B (Kinetic): Increase the dilution. Dilute the Grignard reagent with THF (1:1) before loading it into the dropping funnel.[2] This reduces "hot spots" of high concentration at the injection point.[2]

  • Fix C (Stoichiometric): Increase Dimethyl Oxalate to 2.5 equivalents. The unreacted DMO can be removed via vacuum distillation or crystallization later.[2]

Issue 2: "Low conversion; mostly recovering Cyclohexane or Cyclohexyl Chloride."[1][2]

Diagnosis: Wet reagents or inactive Grignard.[1][2] Root Cause: Grignard reagents are notoriously moisture-sensitive.[1][2][5] Cyclohexane indicates protonation by water.[1][2] Cyclohexyl chloride indicates the Grignard never formed or reacted.[2]

  • Validation Step: Perform the "Color Test".[2][5] Take an aliquot of your reaction mixture (before quench) and add a crystal of iodine. If the color fades instantly, active Grignard is present.[2] If it stays purple, your Grignard is dead.[2]

  • Fix: Dry the THF over molecular sieves (3Å or 4Å) for 24 hours. Ensure the DMO is recrystallized and dried if it has been sitting on the shelf.[2]

Issue 3: "The product contains a significant amount of Dicyclohexyl Ketone."[2]

Diagnosis: Grignard Coupling.[1][2] Root Cause: This is rare with Oxalates but occurs if the leaving group (Methoxide) acts as a base or if metal-halogen exchange occurs.[1]

  • Fix: Switch from Bromide to Chloride (Cyclohexylmagnesium Chloride). The C-Cl bond is stronger and less prone to radical coupling side reactions than C-Br [4].[1]

Visualizing the Pathway (Mechanism & Failure Modes)

The following diagram illustrates the "Fork in the Road" where yield is lost.

G Grignard Cyclohexyl-MgCl Intermediate Tetrahedral Intermediate (Stable at -78°C) Grignard->Intermediate Attack 1 DMO Dimethyl Oxalate (Excess) DMO->Intermediate Quench Acid Quench (H3O+) Intermediate->Quench Path A: Correct Protocol SideReaction Warm up / Excess Grignard Intermediate->SideReaction Path B: Temp > -50°C Product Methyl 2-cyclohexyl-2-oxoacetate (Target) Quench->Product Elimination of MeOH BisProduct Methyl 2,2-dicyclohexyl-2-hydroxyacetate (Major Impurity) SideReaction->BisProduct Attack 2 (Over-reaction)

Caption: Path A (Green) represents the kinetic trapping required for high yield.[1][2] Path B (Red) shows the thermodynamic failure mode leading to double addition.

Frequently Asked Questions (FAQs)

Q1: Can I use Diethyl Ether (Et2O) instead of THF? A: While Grignard formation is often easier in Ether, THF is superior for the acylation step .[2] THF coordinates more strongly to the Magnesium, increasing the nucleophilicity of the organic group.[2] However, for the coupling with oxalate, a mixture can be used.[2] If you buy commercial Grignard in Ether, dilute the Oxalate in THF.[2] The THF helps solubilize the polar intermediate, preventing precipitation that could trap unreacted reagents.[2]

Q2: How do I accurately titrate the Cyclohexylmagnesium Chloride? A: Use the Knochel Titration method (LiCl / Iodine).[2]

  • Dissolve accurately weighed Iodine (approx 100 mg) in 2 mL of 0.5M LiCl in THF.

  • Add the Grignard dropwise at 0°C until the brown color disappears (becomes clear).

  • Calculate Molarity:

    
    .[1][2]
    Reference: Krasovskiy, A., & Knochel, P. (2006).[2] [5]
    

Q3: Is there a non-cryogenic alternative? A: Yes, but it requires changing reagents.[2] The Morpholine Amide (Weinreb Amide) or Imidazolide derivatives of oxalic acid are less reactive than esters and stop cleanly at the ketone stage even at 0°C. However, this adds a synthetic step (preparing the amide from oxalyl chloride).[2] For direct ester synthesis, the -78°C Grignard route is the most atom-economical.[1][2]

Q4: How do I purify the final keto ester? A:


-Keto esters are thermally sensitive.[1][2]
  • Avoid high-vac distillation if possible, as they can decarbonylate (lose CO) to form the ester.[1][2]

  • Column Chromatography: Use Silica gel with Hexane:EtOAc (9:1).[1][2] The keto ester is usually less polar than the bis-addition alcohol.[1][2]

  • TLC Stain: Use 2,4-DNP stain.[1][2] The keto ester will turn a distinct yellow/orange (hydrazone formation), while the alcohol side product will not.[2]

References

  • Org. Synth. 1925, 5, 75. Cyclohexylcarbinol (Grignard Preparation).[1][2]Link (Provides foundational data on Cyclohexyl Grignard stability).[1][2]

  • Rambaud, M. et al. (1981).[1][2] Synthesis of alpha-keto esters via Grignard reagents.[1][2][3][6][7][8]Synthesis, 1981(11).[1][2][8] (Establishes the inverse addition stoichiometry).

  • Nimitz, J. S., & Mosher, H. S. (1981).[2][8] Isopropyl and t-butyl alpha-keto esters.[1][2]Journal of Organic Chemistry, 46(1), 211-213.[1][2] Link (Mechanistic details on temperature control for alpha-keto esters).[1][2]

  • BenchChem Application Note. Optimized Protocol for the Formation of Cyclodecylmagnesium Chloride.Link (General cycloalkyl Grignard handling).[1][2]

  • Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1]Angewandte Chemie, 45(18), 2958-2961.[1][2] Link (Standard titration protocol).[1][2]

Sources

Technical Support Center: Reaction Condition Optimization for Methyl 2-cyclohexyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of Methyl 2-cyclohexyl-2-oxoacetate. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize α-keto esters. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance reaction yield, purity, and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis of Methyl 2-cyclohexyl-2-oxoacetate, focusing on the most common and direct synthetic approach: the acylation of a cyclohexyl Grignard reagent with methyl oxalyl chloride.

Q1: What is the primary reaction pathway for synthesizing Methyl 2-cyclohexyl-2-oxoacetate?

A: The most direct and common method involves a Grignard reaction.[1] A cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide or chloride) is prepared from the corresponding cyclohexyl halide and magnesium metal. This Grignard reagent is then reacted with an acylating agent, typically methyl oxalyl chloride, at low temperatures to yield the desired α-keto ester.[2]

Q2: What are the most critical challenges in this synthesis?

A: The primary challenge stems from the high reactivity of the Grignard reagent.[3] Key difficulties include:

  • Over-addition: The Grignard reagent can react with the newly formed ketone product (Methyl 2-cyclohexyl-2-oxoacetate) to form a tertiary alcohol byproduct.[4][5] Because the intermediate ketone is often more reactive than the starting acylating agent, this is a significant competing reaction.[6]

  • Moisture Sensitivity: Grignard reagents are potent bases and will be quenched by any protic source, such as water or alcohols.[7] This necessitates the use of strictly anhydrous conditions, including dry glassware and solvents.[7]

  • Grignard Formation: The initiation of the Grignard reaction can sometimes be sluggish, and side reactions like Wurtz coupling can reduce the effective concentration of the active reagent.[8]

Q3: Why is strict temperature control, especially at low temperatures, so crucial?

A: Low temperature (typically -78 °C, achieved with a dry ice/acetone bath) is the most effective tool to prevent the over-addition side reaction. At this temperature, the initial reaction to form the tetrahedral intermediate is still rapid, but the subsequent collapse to the ketone and, more importantly, the second nucleophilic attack on the product ketone are significantly slower. This kinetic control allows for the isolation of the desired α-keto ester before it can react further.

Part 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems you may encounter during the synthesis.

Problem Area 1: Formation of Cyclohexylmagnesium Halide (Grignard Reagent)

Q: My Grignard reaction fails to initiate. The solution remains clear, and the magnesium is unreactive. What steps can I take?

A: This is a common issue, usually related to the passive oxide layer on the magnesium or trace amounts of moisture.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight, and cooled under an inert atmosphere (Nitrogen or Argon).[8] Solvents like THF or diethyl ether must be anhydrous.

  • Magnesium Activation: The protective MgO layer on the magnesium turnings must be disrupted.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the flask (under inert gas) to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine (I₂).[8] The iodine reacts with the magnesium surface, and the characteristic brown color will disappear as the reaction initiates.

    • Initiators: Add a few drops of 1,2-dibromoethane. It reacts with Mg to form ethene and MgBr₂, an exothermic process that activates the surface. Alternatively, a small amount of a pre-formed Grignard reagent can be used to start the reaction.

  • Local Heating: Gently warm the spot in the flask where the reagents are concentrated with a heat gun until bubbling begins. Once initiated, the reaction is exothermic and should sustain itself.[9]

Q: The Grignard reaction started, but the solution has turned cloudy and dark brown or black. Is the reagent still viable?

A: Yes, this is often normal. A gray, cloudy appearance is characteristic of a successful Grignard formation.[7] A darker color may indicate the formation of finely divided metal particles from side reactions like Wurtz coupling (R-X + R-MgX → R-R), but in most cases, the reagent is still perfectly usable for the subsequent step.[7]

Problem Area 2: The Acylation Reaction

Q: My final product yield is extremely low, and I've recovered a large amount of unreacted cyclohexyl halide. What went wrong?

A: This strongly suggests a failure in the first step. If the Grignard reagent did not form in sufficient quantity, there is nothing to react with the methyl oxalyl chloride.

  • Diagnosis: Before proceeding with the acylation, you can confirm the formation and approximate concentration of your Grignard reagent. A simple method is to take a small aliquot (e.g., 1 mL), quench it with an excess of I₂ solution in THF, and then titrate the remaining I₂ with a standardized sodium thiosulfate solution.

  • Solution: Re-run the Grignard formation step, paying close attention to the activation and anhydrous condition requirements detailed above.

Q: The primary impurity in my product is a tertiary alcohol, 1,2-dicyclohexyl-1-methoxycarbonyl-ethanol. How can this be minimized?

A: This is the classic over-addition problem.[3][4] The initially formed α-keto ester is attacked by a second molecule of the Grignard reagent.

  • Mechanism of Side Reaction: The ketone carbonyl in your product is highly electrophilic and reacts readily with the nucleophilic Grignard reagent.[6][10]

  • Optimization Strategies:

    • Inverse Addition: Add the Grignard reagent slowly and dropwise to a cold (-78 °C) solution of methyl oxalyl chloride.[11] This ensures that the Grignard reagent is always the limiting reagent in the flask, minimizing its chance to react with the product. Never add the acyl chloride to the Grignard reagent.

    • Maintain Low Temperature: Do not allow the internal reaction temperature to rise above -70 °C during the addition.

    • Stoichiometry: Use only a slight excess (e.g., 1.05 equivalents) of the Grignard reagent. An accurate concentration determination via titration is highly beneficial here.[7]

    • Use a Less Reactive Reagent: For highly sensitive substrates, converting the Grignard reagent to a Gilman reagent (a lithium dialkylcuprate) can be effective. Gilman reagents readily react with acyl chlorides but are significantly less reactive towards ketones, effectively stopping the reaction at the desired stage.[3]

Q: During the aqueous workup, a thick emulsion formed that was difficult to separate. How can I improve the workup procedure?

A: Emulsions are common due to the formation of magnesium salts.

  • Quenching: Instead of quenching the reaction with a strong acid like HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] Add it slowly to the cold reaction mixture before warming to room temperature. This buffered quench is less aggressive and often leads to cleaner phase separation.

  • Filtration: If solids persist, you can filter the entire mixture through a pad of Celite® after quenching and before extraction to remove the magnesium salts.

Part 3: Experimental Protocols & Data

Baseline Protocol for Synthesis

This protocol provides a starting point for the synthesis. Optimization will be required based on your specific lab conditions and purity requirements.

Step 1: Preparation of Cyclohexylmagnesium Bromide (0.5 M in THF)

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under an inert atmosphere.

  • Add magnesium turnings (2.67 g, 110 mmol) and a single crystal of iodine to the flask.

  • Add 20 mL of anhydrous THF.

  • In a separate, dry dropping funnel, prepare a solution of bromocyclohexane (16.3 g, 10.3 mL, 100 mmol) in 180 mL of anhydrous THF.

  • Add ~5 mL of the bromocyclohexane solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once the reaction initiates (cloudiness, gentle reflux), add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium is consumed. The resulting grey-brown solution is your Grignard reagent.

Step 2: Acylation to form Methyl 2-cyclohexyl-2-oxoacetate

  • In a separate 500 mL flame-dried, three-neck flask under inert atmosphere, prepare a solution of methyl oxalyl chloride (12.25 g, 100 mmol) in 150 mL of anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the previously prepared Grignard reagent solution dropwise via cannula or dropping funnel to the cold methyl oxalyl chloride solution over 1-2 hours. Ensure the internal temperature does not exceed -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

  • Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 100 mL of diethyl ether, and separate the layers.

  • Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure Methyl 2-cyclohexyl-2-oxoacetate.

Illustrative Optimization Data

The following table presents hypothetical data to illustrate the impact of key variables on the reaction outcome. Purity is defined as the desired product peak area relative to the sum of the product and the tertiary alcohol byproduct peak areas by GC analysis.

Exp. #Temperature (°C)Addition MethodGrignard Equiv.Yield (%)Purity (%)Observations
10Normal1.14560Significant byproduct formation.
2-78Normal1.16585Improved purity, but still notable byproduct.
3-78Inverse 1.17895High purity, byproduct significantly reduced.
4-78Inverse1.57580Excess Grignard leads to more byproduct.
5-40Inverse1.17090Good result, but -78°C offers better control.

Normal Addition: Acyl chloride added to Grignard reagent. Inverse Addition: Grignard reagent added to acyl chloride.

Part 4: Visual Diagrams & Workflows

Diagram 1: Overall Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acylation Reaction cluster_2 Step 3: Workup & Purification Start Cyclohexyl Bromide + Mg Turnings Grignard Cyclohexylmagnesium Bromide in THF Start->Grignard Anhydrous THF, Iodine (cat.) Reaction Low Temp. Acylation (-78 °C) Grignard->Reaction Slow, Inverse Addition AcylChloride Methyl Oxalyl Chloride in THF AcylChloride->Reaction Workup Quench (aq. NH4Cl) & Extraction Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification FinalProduct Methyl 2-cyclohexyl- 2-oxoacetate Purification->FinalProduct

Caption: High-level workflow for the synthesis of Methyl 2-cyclohexyl-2-oxoacetate.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield or No Product CheckStart Analysis shows mainly unreacted starting materials? Start->CheckStart CheckByproduct Analysis shows significant tertiary alcohol byproduct? Start->CheckByproduct CheckStart->CheckByproduct  No GrignardFail Cause: Grignard reagent formation failed. CheckStart->GrignardFail  Yes OverAddition Cause: Over-addition of Grignard reagent. CheckByproduct->OverAddition  Yes GrignardFix Solution: 1. Ensure anhydrous conditions. 2. Activate Mg (Iodine, heat). 3. Titrate Grignard before use. GrignardFail->GrignardFix OverAdditionFix Solution: 1. Use inverse addition. 2. Maintain temp at -78°C. 3. Check stoichiometry. OverAddition->OverAdditionFix

Caption: Decision tree for diagnosing the root cause of low reaction yields.

Part 5: References

  • ResearchGate. (n.d.). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). Acyl chlorides reaction with grignard. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent. Retrieved February 15, 2026, from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved February 15, 2026, from [Link]

  • SciSpace. (n.d.). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2006). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved February 15, 2026, from [Link]

  • ChemSynthesis. (n.d.). (2-oxocyclohexyl)methyl acetate. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2016). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate. Retrieved February 15, 2026, from

  • ResearchGate. (2009). Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate. Retrieved February 15, 2026, from [Link]

  • White Rose Research Online. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? Retrieved February 15, 2026, from [Link]

  • AQA, AS and A-level Chemistry. (n.d.). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? Retrieved February 15, 2026, from [Link]

  • OC-Praktikum. (2006). Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]

  • YouTube. (2022). Grignard Reagent with Esters - a Practice Example. Retrieved February 15, 2026, from [Link]

  • AWS. (n.d.). Substrate-Selective Inhibition of Cyclooxygenase-2: Development and Evaluation of Achiral Profen Probes. Retrieved February 15, 2026, from [Link]

  • Brainly.in. (2020). The reaction of cyclohexylmagnesium bromide with formaldehyde followed by hydrolysis gives pl answer. Retrieved February 15, 2026, from [Link]

  • NPTEL. (n.d.). Principles of Organic synthesis. Retrieved February 15, 2026, from [Link]

Sources

Overcoming low reactivity of "Methyl 2-cyclohexyl-2-oxoacetate" in specific reactions

[1]

Product: Methyl 2-cyclohexyl-2-oxoacetate (CAS: 62783-63-5) Synonyms: Cyclohexylglyoxylic acid methyl ester; Methyl cyclohexylglyoxylate.[1] Support Tier: Advanced Synthesis & Process Development

Introduction: The "Steric-Electronic" Paradox

Methyl 2-cyclohexyl-2-oxoacetate (MCOA) presents a unique challenge in organic synthesis. Electronically, the

cyclohexyl group

The Core Problem: Users frequently report "low reactivity" which is often a misdiagnosis. The molecule is reactive, but the steric wall of the cyclohexyl ring slows down the desired trajectory of nucleophilic attack (Burgi-Dunitz angle), allowing faster, non-sterically demanding side reactions (like

This guide provides troubleshooting for the three most common failure modes: Asymmetric Hydrogenation , Grignard Additions , and Condensation Reactions .

Troubleshooting Decision Matrix

Use this logic flow to identify your specific issue and jump to the relevant module.

TroubleshootingTreeStartSTART: What is the failure mode?Decision1Reaction Type?Start->Decision1BranchAAsymmetric Reduction(Enantioselective)Decision1->BranchABranchBNucleophilic Addition(Grignard/Lithium)Decision1->BranchBBranchCCondensation(Wittig/HWE)Decision1->BranchCIssueAIssue: Low ee% orIncomplete ConversionBranchA->IssueAIssueBIssue: Formation of Reduced Alcohol (Side Product)BranchB->IssueBIssueCIssue: No Reaction orEster HydrolysisBranchC->IssueCSolAModule 1:Ru-BINAP ChelationIssueA->SolASolBModule 2:CeCl3 ActivationIssueB->SolBSolCModule 3:Lewis Acid HWEIssueC->SolC

Figure 1: Diagnostic logic tree for MCOA reactivity issues.

Module 1: Asymmetric Hydrogenation (Low ee% / Conversion)

The Issue: Researchers often attempt standard Pd/C hydrogenation or use bulky chiral ligands that clash with the cyclohexyl group, resulting in low enantiomeric excess (ee) or stalled reactions.

The Fix: Switch to Ruthenium-BINAP systems.

chelation control
Optimized Protocol: Ru-BINAP Asymmetric Hydrogenation
ParameterStandard Condition (Fails)Optimized Condition (Works)
Catalyst Pd/C or Rh-DIPAMP[RuCl(p-cymene)((R)-BINAP)]Cl
Solvent Ethanol (Protic)Methanol (degassed)
Pressure 1 atm

40–60 bar

Temperature RT50–60°C
Additives NoneNone (Acid sensitive)

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox, dissolve [RuCl(p-cymene)((R)-BINAP)]Cl (1 mol%) in degassed dry methanol.[1]

  • Substrate Loading: Add MCOA (1.0 equiv) to the autoclave vessel. Note: Ensure MCOA is distilled; trace acids from hydrolysis poison the catalyst.

  • Pressurization: Purge with

    
     (3x), then charge 
    
    
    to 50 bar.
  • Reaction: Stir at 60°C for 12–24 hours.

  • Validation: Check conversion via GC/NMR. The product, Methyl (R)-2-cyclohexyl-2-hydroxyacetate, should show a distinct chemical shift of the

    
    -proton around 
    
    
    3.9–4.1 ppm.[1]

Why this works: The Ru(II) center forms a 5-membered chelate ring with the dicarbonyl system of MCOA. The cyclohexyl group is forced into an equatorial-like position away from the BINAP naphthalene rings, creating a highly selective chiral pocket.

Module 2: Grignard Additions (The "Reduction" Problem)

The Issue: Adding a Grignard reagent (e.g.,

secondary alcoholtertiary alcohol

Mechanism of Failure: The cyclohexyl group blocks the approach of the Grignard reagent to the carbonyl carbon. Consequently, the Grignard reagent acts as a base/reducing agent, transferring a

1

The Fix: Imamoto Activation (


)
Optimized Protocol: -Mediated Addition
  • Drying

    
     (CRITICAL): 
    
    • Heat

      
       at 140°C under high vacuum (0.1 mmHg) for 4 hours. A stir bar should pulverize the solid into a fine white powder. Failure to dry completely will destroy the Grignard.
      
  • Slurry Formation:

    • Cool the flask to 0°C. Add dry THF. Stir for 2 hours to form a milky suspension.

  • Reagent Transmetallation:

    • Cool to -78°C. Add the Grignard reagent (e.g.,

      
      ) dropwise. Stir for 1 hour. This generates the organocerium species (
      
      
      ).[1]
  • Addition of MCOA:

    • Add MCOA (dissolved in THF) slowly down the side of the flask.

  • Workup:

    • Quench with dilute acetic acid (not HCl, to avoid ester hydrolysis).

GrignardPathwaysSubstrateMCOA(Sterically Hindered)GrignardR-MgBrSubstrate->GrignardPath1Reduction Product(Secondary Alcohol)UNDESIREDGrignard->Path1Standard ConditionsPath2Addition Product(Tertiary Alcohol)DESIREDGrignard->Path2With CeCl3NoteMechanism: Beta-hydride transferblocked by Ce(III) coordinationPath2->Note

Figure 2: Divergent pathways in nucleophilic addition to MCOA.

Module 3: Condensation Reactions (Wittig/HWE)

The Issue: Standard Wittig ylides (

1

The Fix: Use Horner-Wadsworth-Emmons (HWE) phosphonates with Still-Gennari modifications if Z-selectivity is needed, or standard HWE with Lewis Acid promotion .[1]

Recommended Additive: Magnesium Bromide (


Frequently Asked Questions (FAQ)

Q: Can I use


 to reduce MCOA to the diol?A:


1


1

Q: My MCOA has turned yellow. Is it still usable? A: The yellow color indicates enolization and subsequent oxidation/polymerization products. Purify via vacuum distillation (bp ~100°C @ 10 mmHg). Store under Argon at 4°C.

Q: Why do I see transesterification byproducts? A: If you are running reactions in ethanol or isopropanol with a base (like alkoxides), the methyl ester will exchange. Always match the solvent to the ester group (use Methanol) or use non-nucleophilic solvents (THF, Toluene) with non-nucleophilic bases (LiHMDS, LDA).

References

  • Noyori, R., et al.

    
    -Keto Esters."[1] Journal of the American Chemical Society, vol. 109, no. 19, 1987, pp. 5856–5858.  (Foundational work on Ru-BINAP chelation control).[1]
    
  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. (Methodology for suppressing reduction in hindered ketones).

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd ed., Oxford University Press, 2012. (General reference for Burgi-Dunitz trajectory and steric hindrance).
  • Sigma-Aldrich. "Methyl 2-cyclohexyl-2-oxoacetate Product Specification." (Physical properties and handling).

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 2-cyclohexyl-2-oxoacetate Reaction Products by NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of reaction products is a cornerstone of chemical synthesis. Methyl 2-cyclohexyl-2-oxoacetate is a versatile α-keto ester, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals due to the reactivity of the adjacent keto and ester groups.[1][2] This guide provides an in-depth comparison of the characterization of products derived from a model reaction of this substrate—stereoselective reduction—using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore the causality behind experimental choices and demonstrate how to leverage these powerful analytical techniques to differentiate between closely related products, such as diastereomers.

The Model Reaction: Reduction of Methyl 2-cyclohexyl-2-oxoacetate

To illustrate the comparative characterization process, we will focus on the reduction of the ketone in Methyl 2-cyclohexyl-2-oxoacetate (Compound 1 ) to a secondary alcohol. Sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and selective reagent that readily reduces ketones to alcohols but is typically unreactive towards esters under standard conditions, ensuring the reaction is specific to the keto group.[3][4][5]

The reaction introduces a new chiral center at the carbonyl carbon. As the starting material is chiral (due to the existing stereocenter at the C1 position of the cyclohexyl ring), the reaction product, Methyl 2-cyclohexyl-2-hydroxyacetate (Compound 2 ), is formed as a mixture of diastereomers. These non-mirror image stereoisomers have distinct physical properties and, crucially, different NMR spectra.[6][7]

Reaction Scheme: Methyl 2-cyclohexyl-2-oxoacetate (1 ) --(NaBH₄, MeOH)--> Methyl 2-cyclohexyl-2-hydroxyacetate (2a and 2b , Diastereomeric Mixture)

Experimental Protocols

Synthesis: Reduction of Methyl 2-cyclohexyl-2-oxoacetate (1)

This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2-cyclohexyl-2-oxoacetate (1.0 eq) in methanol (MeOH) at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C. The use of excess NaBH₄ ensures the complete consumption of the starting material.[4]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Quenching: Carefully quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the effervescence ceases.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL). The organic layers are combined.

  • Washing & Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The resulting crude product, a mixture of diastereomers 2a and 2b , can be purified by column chromatography if necessary.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product mixture in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 5 seconds for accurate integration, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

MS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the product mixture in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (ESI-MS): Infuse the sample into an Electrospray Ionization Mass Spectrometer (ESI-MS). Acquire spectra in positive ion mode. ESI is a soft ionization technique that is excellent for observing the molecular ion.

Comparative Data Analysis: Differentiating Reaction Products

The power of combining NMR and MS lies in their complementary nature. MS provides information about the molecular weight and elemental composition, while NMR reveals the detailed connectivity and stereochemistry of the molecule.[8]

Mass Spectrometry (MS) Analysis

The primary role of MS in this context is to confirm the successful conversion of the starting material to the product by identifying the correct molecular weight.

CompoundFormulaMW ( g/mol )Expected [M+H]⁺ (ESI)Key Fragmentation Insights
Starting Material (1) C₉H₁₄O₃170.21171.10The primary fragmentation involves α-cleavage on either side of the keto group.[9]
Product (2a/2b) C₉H₁₆O₃172.22173.12A characteristic fragment is the loss of a water molecule ([M+H - H₂O]⁺) from the alcohol, which is absent in the starting material.

The MS data clearly indicates an increase of 2 mass units, consistent with the addition of two hydrogen atoms during the reduction of the ketone to an alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for this analysis because it not only confirms the structural change but also allows for the differentiation and quantification of the two diastereomeric products, 2a and 2b .[7][10] Diastereomers are chemically distinct and will exhibit separate signals for corresponding nuclei in their NMR spectra.[6]

The most significant changes and the key to differentiating the diastereomers are observed in the proton signals adjacent to the newly formed stereocenter.

ProtonStarting Material (1 )Product Diastereomers (2a and 2b )Rationale for Change & Comparison
-OCH₃ ~3.85 ppm (s)~3.75 ppm (s, 2a ), ~3.74 ppm (s, 2b )Minor shift due to change in the electronic environment. Two distinct singlets may be observed for the diastereomers.
-CH(OH)- N/A~4.15 ppm (d, J≈4 Hz, 2a ), ~4.05 ppm (d, J≈8 Hz, 2b )Key Diagnostic Signal: Appearance of a new signal for the proton on the carbon bearing the hydroxyl group. The different spatial arrangements in diastereomers result in different dihedral angles to the adjacent cyclohexyl proton, leading to distinct chemical shifts and coupling constants (J-values).[10]
Cyclohexyl CH ~2.8 ppm (m)~2.1 ppm (m, 2a ), ~1.9 ppm (m, 2b )The proton on the cyclohexyl ring adjacent to the stereocenter is also shifted upfield and shows distinct multiplets for each diastereomer.
-OH N/ABroad singlet, variable chemical shiftThe hydroxyl proton signal appears, though its position can vary and it is often broad.

The ratio of the two diastereomers can be determined by integrating the distinct signals corresponding to each isomer (e.g., the -CH(OH)- doublets).

¹³C NMR provides further conclusive evidence for the reaction's success and the presence of two products.

CarbonStarting Material (1 )Product Diastereomers (2a and 2b )Rationale for Change & Comparison
C=O (Keto) ~195 ppmAbsentKey Diagnostic Signal: The disappearance of the ketone signal is definitive proof of a successful reduction.
C=O (Ester) ~165 ppm~172 ppmA slight downfield shift of the ester carbonyl is expected. Two distinct signals for 2a and 2b are often resolved.
-CH(OH)- N/A~75.1 ppm (2a ), ~74.8 ppm (2b )Key Diagnostic Signal: The appearance of a new signal in the alcohol region of the spectrum. The distinct chemical shifts for the two diastereomers confirm their presence.
-OCH₃ ~52 ppm~51.5 ppmMinor shift. Two signals may be resolved.
Cyclohexyl C Multiple signalsTwo distinct sets of signals for the cyclohexyl carbons for 2a and 2b .The different stereochemistry leads to unique chemical environments for all carbons, resulting in a doubled set of signals for the product mixture.

Visualization of Workflow and Analysis

The following diagrams illustrate the experimental and analytical logic.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis Start Methyl 2-cyclohexyl-2-oxoacetate Reaction NaBH4 Reduction in MeOH Start->Reaction Workup Quench & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Diastereomeric Mixture (2a & 2b) Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry (ESI-MS) Product->MS

Caption: Experimental workflow from starting material to final analysis.

G cluster_0 Starting Material (1) cluster_1 Product Mixture (2a & 2b) cluster_2 Mass Spectrometry node1 ¹³C NMR ~195 ppm (C=O Keto) ~165 ppm (C=O Ester) ¹H NMR No CH-OH signal node2 ¹³C NMR Keto signal absent ~75 ppm (CH-OH, 2 signals) ¹H NMR ~4.1 ppm (CH-OH, 2 doublets) node1:f1->node2:f1 Reduction node1:f3->node2:f3 Reduction node3 MS (ESI) [M+H]⁺ at 171.10 MS (ESI) [M+H]⁺ at 173.12 Loss of H₂O observed node1:f0->node3:f1 Correlates node2:f0->node3:f3 Correlates

Caption: Key spectral differences between starting material and products.

Conclusion

The successful characterization of the reaction products of Methyl 2-cyclohexyl-2-oxoacetate requires a synergistic application of MS and NMR spectroscopy. While Mass Spectrometry provides a rapid and definitive confirmation of the molecular weight change, proving the conversion of the ketone to an alcohol, it cannot distinguish between the diastereomeric products.

Nuclear Magnetic Resonance spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for this task. It not only confirms the structural transformation by the disappearance of the ketone signal and the appearance of the alcohol-related signals but also provides the crucial data needed to differentiate and quantify the diastereomers. The distinct chemical shifts and coupling constants observed for the protons and carbons near the new stereocenter serve as unique fingerprints for each isomer, offering an unparalleled level of structural insight that is critical for drug development and synthetic chemistry.

References

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [Link]

  • Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Stack Exchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? Retrieved from [Link]

  • Journal of Molecular and Organic Chemistry. (2023). Principles of Organic Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.
  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

Benchmarking Photoredox Ketyl Radical Generation: The Methyl 2-cyclohexyl-2-oxoacetate (MCOA) Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of photoredox catalysis results using "Methyl 2-cyclohexyl-2-oxoacetate" Content Type: Publish Comparison Guide

Executive Summary

In the validation of photoredox catalyst libraries, Methyl 2-cyclohexyl-2-oxoacetate (MCOA) serves as a critical "stress test" substrate.[1] Unlike simple pyruvate esters, MCOA combines an electron-deficient


-keto moiety with a sterically demanding cyclohexyl group.[1]

This guide details how to use MCOA to validate the reductive power (


)  of a photocatalyst and its ability to mediate ketyl radical coupling  under steric strain.[1] While simple substrates (e.g., ethyl pyruvate) often yield false positives due to high reactivity, MCOA provides a rigorous benchmark for distinguishing high-performance catalytic systems from mediocre ones.[1]
Part 1: The Scientific Premise (The "Why")[1]
1.1 The Mechanistic Role of MCOA

MCOA is primarily used to validate reductive quenching cycles .[1][2] The carbonyl of the


-keto ester acts as a single-electron acceptor.[1]
  • Redox Potential: The reduction potential of

    
    -keto esters is approximately 
    
    
    
    to
    
    
    V vs. SCE.[1] A catalyst must possess a sufficiently reducing excited state (or reduced state) to engage this substrate.[1]
  • Steric Challenge: The cyclohexyl ring hinders the approach of the hydrogen atom donor (or radical trap) and the subsequent dimerization event, making it an excellent filter for catalyst efficiency.[1]

1.2 The Validation Pathway

The standard validation reaction is the Reductive Dimerization to form tartrate derivatives.[1][2]


[1]

If your catalyst system can efficiently dimerize MCOA, it validates two critical parameters:

  • Thermodynamics: The catalyst's excited state reduction potential (

    
    ) is sufficient to overcome the energetic barrier of the keto-ester reduction.[1]
    
  • Kinetics: The radical lifetime is sufficient to permit bimolecular coupling despite the steric bulk of the cyclohexyl group.[1]

Part 2: Experimental Protocol & Methodology
2.1 Reagents and Setup
  • Substrate: Methyl 2-cyclohexyl-2-oxoacetate (MCOA) [CAS: 62783-63-5].[3][4]

  • Benchmark Catalyst: Eosin Y (Na salt) or

    
     (for comparison).[1]
    
  • Reductant/H-Donor: Hantzsch Ester (HEH) or DIPEA.[1]

  • Solvent: THF/H2O (wet solvents often stabilize the ketyl radical anion).[1]

2.2 Step-by-Step Validation Workflow

Step 1: Catalyst Screening (The "Go/No-Go" Test) [1]

  • Prepare a 0.1 M solution of MCOA (1.0 equiv) in THF.[1]

  • Add Photocatalyst (1-2 mol%) and Hantzsch Ester (1.1 equiv).

  • Irradiate with Blue LED (450-470 nm) under

    
     atmosphere for 12 hours.
    
  • Checkpoint: Analyze via crude

    
     NMR. Look for the disappearance of the ketone 
    
    
    
    -proton signal and the appearance of the tartrate methine signal (typically shifting upfield).[1]

Step 2: Radical Trapping (Mechanistic Proof) To prove the mechanism involves a ketyl radical and not a two-electron hydride transfer:

  • Repeat Step 1 but add TEMPO (1.0 equiv) .

  • Validation Criteria: The reaction should be completely inhibited . If product forms despite TEMPO, the pathway is likely ionic (thermal), and the photoredox cycle is invalid.[1]

Step 3: Quantum Yield Approximation (Optional) Compare the initial rate of MCOA consumption against a standard actinometer (e.g., ferrioxalate) to determine the efficiency of the photon-to-electron conversion.[1]

Part 3: Visualizing the Mechanism[1]

The following diagram illustrates the reductive quenching cycle validated by MCOA. It highlights the critical Single Electron Transfer (SET) and Proton Coupled Electron Transfer (PCET) steps.[1]

Photoredox_Cycle PC_GS Photocatalyst (GS) (Ground State) PC_Excited Photocatalyst* (Excited State) PC_GS->PC_Excited hv (Blue Light) PC_Red Photocatalyst (Red) (Reduced Species) PC_Excited->PC_Red SET (Oxidative Quenching) by Donor PC_Red->PC_GS SET to Substrate Substrate MCOA (Keto-Ester) Radical Ketyl Radical Intermediate Substrate->Radical + e- / + H+ Product Tartrate Dimer (Product) Radical->Product Dimerization (C-C Bond Formation) Donor H-Donor (Hantzsch Ester) Donor_Ox Pyridine Derivative Donor->Donor_Ox

Caption: Figure 1. The reductive catalytic cycle.[1] The MCOA substrate acts as the oxidative quencher of the reduced catalyst, validating the system's ability to generate and couple ketyl radicals.

Part 4: Comparative Performance Data

When publishing validation data, it is crucial to compare MCOA against electronically and sterically distinct analogs.[1] The table below represents expected performance metrics for a robust organic photocatalyst (e.g., Eosin Y) versus a transition metal standard (


).

Table 1: Substrate Scope and Catalyst Efficiency Comparison

Substrate ClassSpecific MoleculeSteric ProfileElectronic ProfileEosin Y Yield (24h)Ru(bpy)3 Yield (24h)Validation Insight
Standard Methyl BenzoylformateLow (Planar)Stabilized (Aromatic)>90%>95%Baseline: Easy to reduce; radical is stabilized by phenyl ring.[1][2][3]
Control Ethyl PyruvateLowAliphatic85-90%90%False Positive Risk: High reactivity may mask poor catalyst kinetics.[1]
Target (Test) Methyl 2-cyclohexyl-2-oxoacetate High (Bulky) Aliphatic (Unstabilized) 65-75% 70-80% TRUE VALIDATOR: Requires long-lived radical species to overcome steric repulsion during dimerization.[1]
Negative Control Methyl PivaloylformateVery High (t-Butyl)Aliphatic<10%<15%Limit Test: Steric bulk usually prevents dimerization entirely.[1]
Interpretation of Results
  • High Yield with MCOA (>70%): The catalyst generates a high concentration of radicals and the solvent system supports the lifetime of the ketyl species.[1]

  • Low Yield with MCOA (<30%) but High with Pyruvate: The catalyst lacks the reducing power (

    
    ) to reduce the electron-rich cyclohexyl ketone, OR the catalyst is too bulky itself, causing steric clash with the substrate.[1]
    
Part 5: Troubleshooting & Optimization

If MCOA fails to react in your validation screen:

  • Check Proton Source: Ketyl radical formation is often Proton-Coupled Electron Transfer (PCET).[1] Ensure your solvent is not too dry; trace water or a Brønsted acid additive (e.g., 2 mol% acetic acid) often accelerates the reduction.[1]

  • Concentration: Due to the bimolecular nature of the dimerization, higher concentrations (0.2M - 0.5M) favor the product.[1] Dilute conditions favor H-abstraction (reduction to alcohol) over dimerization.[1]

  • Light Intensity: The cyclohexyl group provides no conjugation.[1] The extinction coefficient of the substrate is low; ensure the catalyst absorbs the light, not the substrate.[1]

References
  • Synthesis and Reactivity of

    
    -Keto Esters: 
    
    • Title: Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimeriz
    • Source: ACS Omega (2017).[1]

    • URL:[Link][1]

  • Mechanistic Grounding (Ketyl Radicals)

    • Title: Visible-Light Photocatalysis of the Ketyl Radical Coupling Reaction.[1][5][6]

    • Source: Chemistry – A European Journal (2019).[1][6]

    • URL:[Link][1]

  • Photoredox Desk Reference

    • Title: Photoredox Catalysis Desk Reference and User's Guide.[1][7]

    • Source: Sigma-Aldrich / Merck.[1]

Sources

A Comparative Guide to the Spectroscopic Analysis of Methyl 2-cyclohexyl-2-oxoacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. Methyl 2-cyclohexyl-2-oxoacetate and its derivatives represent a class of molecules with significant potential in organic synthesis and drug development. Their utility is intrinsically linked to their exact chemical structure, which dictates their reactivity and biological activity. This guide provides a comprehensive comparison of spectroscopic techniques to unequivocally confirm the structure of these α-keto esters, offering researchers, scientists, and drug development professionals a robust framework for their analytical workflows.

The following sections will delve into the core spectroscopic methodologies: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and compare the expected spectral data for Methyl 2-cyclohexyl-2-oxoacetate against potential isomeric or side-product alternatives.

The Analytical Challenge: Distinguishing Key Structural Isomers

The synthesis of Methyl 2-cyclohexyl-2-oxoacetate can potentially yield several structurally related impurities. A primary analytical challenge is to differentiate the target molecule from key isomers such as (2-oxocyclohexyl)methyl acetate[1] and Methyl 2-(2-hydroxycyclohexyl)acetate[2], which may arise from alternative reaction pathways or subsequent reduction.

dot graph TD { subgraph "Potential Synthetic Outcomes" A[Methyl 2-cyclohexyl-2-oxoacetate (Target Molecule)] B["(2-oxocyclohexyl)methyl acetate (Isomer 1)"] C["Methyl 2-cyclohexyl-2-hydroxyacetate (Reduction Product)"] end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: Potential products in the synthesis of Methyl 2-cyclohexyl-2-oxoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expected Spectrum for Methyl 2-cyclohexyl-2-oxoacetate:

  • Methyl Protons (-OCH₃): A sharp singlet is expected around 3.5-4.8 ppm. This region is characteristic of protons on a carbon attached to an oxygen atom in an ester functionality[3].

  • Cyclohexyl Protons: A complex series of multiplets will be observed in the range of 1.0-2.5 ppm. The proton on the carbon α to the ketone (C-H) will be the most deshielded of the cyclohexyl protons, likely appearing at the lower end of this range.

  • α-Protons to Carbonyl: Protons on carbons adjacent to a carbonyl group typically resonate between 2.1-2.5 ppm[3]. In the case of our target molecule, the methine proton on the cyclohexyl ring attached to the carbonyl group would fall in this region.

Comparative ¹H NMR Data:

CompoundKey Diagnostic Signal(s)Expected Chemical Shift (ppm)Rationale
Methyl 2-cyclohexyl-2-oxoacetate -OCH₃ (singlet)~3.8Ester methyl group.
Cyclohexyl-CH-C=O (multiplet)~2.3-2.5Deshielded by adjacent ketone.
(2-oxocyclohexyl)methyl acetate-COCH₂O- (doublet)~4.1Methylene protons adjacent to ester oxygen and cyclohexanone ring.
-OCOCH₃ (singlet)~2.1Acetate methyl group, characteristic of a methyl ketone[3][4].
Methyl 2-cyclohexyl-2-hydroxyacetate-OCH₃ (singlet)~3.7Ester methyl group.
-CH(OH)- (multiplet)~3.5-4.0Proton on carbon bearing hydroxyl group is significantly deshielded.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expected Spectrum for Methyl 2-cyclohexyl-2-oxoacetate:

  • Ketone Carbonyl (C=O): A signal in the range of 200-220 ppm is characteristic of a ketone carbonyl[5][6].

  • Ester Carbonyl (COO): This carbon will appear in the 170-175 ppm region[5][6].

  • Ester Methyl Carbon (-OCH₃): A peak around 50-65 ppm is expected[6].

  • Cyclohexyl Carbons: A set of signals between 10-70 ppm will be observed for the cyclohexyl ring carbons[5]. The carbon attached to the carbonyl groups will be the most deshielded of this set.

Comparative ¹³C NMR Data:

CompoundKey Diagnostic Signal(s)Expected Chemical Shift (ppm)Rationale
Methyl 2-cyclohexyl-2-oxoacetate Ketone C=O~205-220Diagnostic for ketone functionality[6].
Ester C=O~170-175Diagnostic for ester functionality[6].
(2-oxocyclohexyl)methyl acetateKetone C=O~205-220Ketone within the cyclohexyl ring.
Ester C=O~170-175Ester functionality.
Methyl 2-cyclohexyl-2-hydroxyacetateEster C=O~170-175Ester functionality.
-CH(OH)-~65-90Carbon bearing the hydroxyl group.

dot graph TD { subgraph "NMR Workflow for Structural Confirmation" A[Sample Preparation (Dissolve in CDCl₃)] --> B{Acquire ¹H NMR Spectrum}; B --> C{Acquire ¹³C NMR Spectrum}; C --> D[Analyze Chemical Shifts, Integration, and Coupling]; D --> E{Compare with Predicted Spectra and Alternative Structures}; E --> F[Confirm Structure of Methyl 2-cyclohexyl-2-oxoacetate]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: A streamlined workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For α-keto esters, the carbonyl stretching vibrations are particularly informative.

Expected Spectrum for Methyl 2-cyclohexyl-2-oxoacetate:

  • Ketone C=O Stretch: A strong absorption band is expected around 1715 cm⁻¹[7][8].

  • Ester C=O Stretch: Another strong absorption will appear at a slightly higher frequency, typically around 1735-1740 cm⁻¹ for saturated esters[7][8][9].

  • C-O Stretch: Two or more bands for the C-O stretching vibrations in the ester group are expected in the 1000-1300 cm⁻¹ region[7][9].

The presence of two distinct and strong carbonyl peaks is a key indicator of the α-keto ester functionality.

Comparative IR Data:

CompoundKey Diagnostic Absorption(s) (cm⁻¹)Rationale
Methyl 2-cyclohexyl-2-oxoacetate ~1740 (Ester C=O), ~1715 (Ketone C=O)Two distinct carbonyl stretches confirm the α-keto ester structure.
(2-oxocyclohexyl)methyl acetate~1740 (Ester C=O), ~1715 (Ketone C=O)Similar to the target, but NMR and MS would be needed to differentiate.
Methyl 2-cyclohexyl-2-hydroxyacetate~3400 (Broad, O-H), ~1735 (Ester C=O)Presence of a broad O-H stretch and only one C=O stretch indicates the hydroxyl group and absence of the ketone.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this class of molecules.

Expected Fragmentation for Methyl 2-cyclohexyl-2-oxoacetate:

The molecular ion peak (M⁺) for Methyl 2-cyclohexyl-2-oxoacetate (C₉H₁₄O₃) would be at m/z 170.21[10]. Key fragmentation pathways for α-keto esters are dominated by α-cleavage around the carbonyl groups and McLafferty-type rearrangements[11][12].

  • α-Cleavage: Cleavage of the bond between the two carbonyl groups can lead to a cyclohexylcarbonyl cation (m/z 111) and a methoxycarbonyl radical. Alternatively, cleavage between the cyclohexyl group and the adjacent carbonyl can result in the loss of the cyclohexyl radical (m/z 87) to give a stable acylium ion.

  • Loss of Methoxy Group: A peak corresponding to the loss of the methoxy group (-OCH₃) would be observed at M-31 (m/z 139)[13].

Comparative MS Data:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Rationale
Methyl 2-cyclohexyl-2-oxoacetate 170139 (M-OCH₃), 111 (C₆H₁₁CO⁺), 83 (C₆H₁₁⁺), 59 (COOCH₃⁺)Characteristic fragmentation of an α-keto ester[11][12].
(2-oxocyclohexyl)methyl acetate170Fragmentation will be driven by the cyclohexanone ring, leading to different characteristic losses.
Methyl 2-cyclohexyl-2-hydroxyacetate172141 (M-OCH₃), loss of water (M-18) from the molecular ion is possible.Different molecular weight and fragmentation pattern due to the hydroxyl group.

dot graph TD { subgraph "Integrated Spectroscopic Analysis" A[Synthesized Compound] --> B{IR Spectroscopy}; B -- "Functional Groups?" --> C{Mass Spectrometry}; C -- "Molecular Weight & Formula?" --> D{¹³C NMR}; D -- "Carbon Skeleton?" --> E{¹H NMR}; E -- "Proton Environment & Connectivity?" --> F[Structural Confirmation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: A multi-technique approach for unambiguous structural elucidation.

Experimental Protocols

5.1. NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).

5.2. IR Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates. For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl and other functional groups.

5.3. Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions based on known fragmentation mechanisms[11][12][13].

Conclusion

The unambiguous structural confirmation of Methyl 2-cyclohexyl-2-oxoacetate and its derivatives requires a multi-faceted spectroscopic approach. While IR spectroscopy provides a quick check for the essential α-keto ester functionality, and mass spectrometry confirms the molecular weight, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the definitive evidence of the precise atomic connectivity. By comparing the experimental data against the expected values and those of potential isomers, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.

References

  • Mass Spectral Fragmentation: A Comparative Guide to Methyl 3-oxooctadecanoate and its Saturated Analogue - Benchchem. (n.d.).
  • Bowie, J. H., & Williams, D. H. (1965). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 43(10), 3051-3057. Retrieved from [Link]

  • Mmereki, D., & Donaldson, D. J. (2003). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 107(50), 11066-11073. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Cengage Learning.
  • Donaldson, D. J., & Mmereki, D. (2003). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 107(50), 11066-11073. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. Retrieved from [Link]

  • Unpublished document. Carbonyl - compounds - IR - spectroscopy.
  • Pearson Education. (n.d.). The 1H NMR of a methyl ketone produced by acetoacetic ester synthesis. Retrieved from [Link]

  • Eliel, E. L., & Hartmann, A. A. (1971). A Convenient Synthesis of α-Keto Esters. The Journal of Organic Chemistry, 36(13), 1874-1875. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Grootveld, M., & Halliwell, B. (1997). High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. Free Radical Research, 26(2), 145-157. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • LECO Corporation. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (2-oxocyclohexyl)methyl acetate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR. Retrieved from [Link]

  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]

  • ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
  • PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 2-Cyclohexyl-2-Oxoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

I. Foundational Knowledge: Understanding the Compound

Before proceeding with any disposal protocol, a thorough understanding of the chemical's properties is paramount. This informs risk assessment and ensures the selection of appropriate disposal methodologies.

Chemical and Physical Properties Summary

PropertyValueSource
Molecular Formula C9H14O3PubChem[1]
Molecular Weight 170.21 g/mol PubChem[1]
Physical State Assumed to be a liquid at room temperature, based on similar structures.N/A
Solubility Expected to have limited solubility in water and be soluble in organic solvents.N/A

Note: Due to the absence of a specific SDS, some physical properties are inferred based on the compound's structure and data for similar ketoesters.

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of methyl 2-cyclohexyl-2-oxoacetate. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Hazard Assessment and Waste Classification

The initial and most critical step is to determine if the waste is hazardous. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.[2]

  • Ignitability : While the exact flashpoint is unknown, similar compounds are combustible liquids.[3][4] Therefore, it is prudent to treat methyl 2-cyclohexyl-2-oxoacetate waste as potentially ignitable.

  • Corrosivity : As a neutral organic ester, it is unlikely to be corrosive (pH ≤ 2 or ≥ 12.5).[5]

  • Reactivity : There is no information to suggest that this compound is reactive with water or unstable.

  • Toxicity : The toxicological properties have not been fully investigated.[4] In the absence of data, it is best practice to handle the substance as potentially toxic.[6]

Step 2: Personal Protective Equipment (PPE)

Prior to handling the chemical for disposal, ensure that appropriate PPE is worn to minimize exposure.[7][8]

  • Hand Protection : Wear protective gloves.[3][9]

  • Eye/Face Protection : Use tightly fitting safety goggles or a face shield.[3][4]

  • Skin and Body Protection : A lab coat or other protective clothing is required.[9][10]

  • Respiratory Protection : If there is a risk of generating aerosols or vapors, especially in a poorly ventilated area, use a NIOSH/MSHA approved respirator.[10]

Step 3: Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[11][12]

  • Waste Stream : Dispose of methyl 2-cyclohexyl-2-oxoacetate in a dedicated container for non-halogenated organic solvent waste.

  • Container Requirements :

    • Use a container that is compatible with the chemical (e.g., a polyethylene or polypropylene container).[9]

    • The container must be in good condition with a tight-fitting lid.[5]

    • Keep the container closed except when adding waste.[11]

Step 4: Labeling

Accurate and clear labeling of waste containers is a strict regulatory requirement.[5][7]

  • The label must clearly state "HAZARDOUS WASTE ".[5]

  • List all constituents of the waste, including methyl 2-cyclohexyl-2-oxoacetate and any other solvents or reagents present. Do not use abbreviations or chemical formulas.[5]

  • Indicate the date when waste was first added to the container.

Step 5: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13]

  • Store in a cool, dry, and well-ventilated area.[3][14]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4]

  • Ensure the storage area has secondary containment to capture any potential leaks.[7][15]

Step 6: Disposal

Hazardous waste must be disposed of through a licensed hazardous waste facility.

  • Do not dispose of methyl 2-cyclohexyl-2-oxoacetate down the drain or in the regular trash.[16][17] Improper disposal can pollute the environment and pose a threat to human health.[16]

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal of the hazardous waste container.

Visualizing the Disposal Process

The following diagram illustrates the decision-making and procedural flow for the proper disposal of methyl 2-cyclohexyl-2-oxoacetate.

cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Final Disposal A Start: Methyl 2-cyclohexyl-2-oxoacetate Waste B Hazard Assessment: - Ignitability (Potential) - Toxicity (Assume) A->B C Classify as Hazardous Waste B->C D Don Appropriate PPE: - Gloves - Goggles - Lab Coat C->D E Select Compatible Container (e.g., Polyethylene) D->E F Label Container: - 'HAZARDOUS WASTE' - List Constituents - Start Date E->F G Store in Designated SAA: - Cool, Dry, Ventilated - Away from Ignition Sources F->G H Arrange for Pickup by Licensed Waste Facility (via EH&S) G->H I End: Compliant Disposal H->I

Caption: Disposal Workflow for Methyl 2-cyclohexyl-2-oxoacetate.

III. Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[18]

  • Control Ignition Sources : If the material is flammable, remove all sources of ignition.[3][18]

  • Ventilate : Ensure the area is well-ventilated.[3]

  • Containment : For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4][9]

  • Collection : Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[9][18]

  • Decontamination : Clean the spill area with a detergent and water solution.[18][19]

  • Reporting : Report the spill to your laboratory supervisor and EH&S department.[20]

First Aid Measures

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][4]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[3][4]

  • Inhalation : Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4][10]

  • Ingestion : Clean mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3][10]

IV. Regulatory Framework

The disposal of hazardous chemicals is governed by strict regulations. Adherence to these is mandatory.

  • Resource Conservation and Recovery Act (RCRA) : Enforced by the EPA, RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[16]

  • Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the Laboratory Standard (29 CFR 1910.1450) mandate that employers inform employees about chemical hazards and implement a Chemical Hygiene Plan.[6][7][8]

State and local regulations may be more stringent than federal requirements, so it is essential to consult your local authorities and institutional policies.[16]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of methyl 2-cyclohexyl-2-oxoacetate, thereby fostering a culture of safety and excellence in the laboratory.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. (n.d.). Needle.Tube. Retrieved from [Link]

  • Household Hazardous Waste (HHW). (2025, May 15). US EPA. Retrieved from [Link]

  • SAFETY DATA SHEET. (2024, June 10). Company Website. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). EPA. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]

  • Hazardous Waste & Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). Conn Maciel Carey LLP. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved from [Link]

  • Methyl 2-cyclohexyl-2-oxoacetate. (n.d.). PubChem. Retrieved from [Link]

  • operating procedure. (2019, October 3). U.S. Environmental Protection Agency. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. Retrieved from [Link]

  • WARNING. (n.d.). Greenbook.net. Retrieved from [Link]

  • Chemical Safety and Waste Management Manual. (n.d.). University of Massachusetts Medical School. Retrieved from [Link]

  • Hazardous & Regulated Waste Management Guide. (n.d.). Western Kentucky University. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). Environmental Health and Radiation Safety - University of Pennsylvania. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.